Diethylaminoethoxy-ethyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C8H18ClNO/c1-3-10(4-2)6-8-11-7-5-9/h3-8H2,1-2H3 |
InChI Key |
YIYADLTXOIIHTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Diethylamino)ethyl chloride, a key building block in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The information presented is curated from established literature and is intended for a technical audience in research and development.
Introduction
2-(Diethylamino)ethyl chloride, also known as 2-chloro-N,N-diethylethanamine, is a bifunctional molecule containing a reactive alkyl chloride and a tertiary amine. This structure makes it a versatile reagent, particularly in reactions where the introduction of a diethylaminoethyl group is desired. Due to its reactivity and potential for self-reaction, it is often prepared and handled as its more stable hydrochloride salt. This guide will focus on the common synthetic routes and characterization methods for this important chemical intermediate.
Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
The most prevalent laboratory-scale synthesis of 2-(Diethylamino)ethyl chloride hydrochloride involves the chlorination of 2-(diethylamino)ethanol using thionyl chloride (SOCl₂). This reaction is typically performed in a suitable solvent, and the product is isolated as the hydrochloride salt.
Reaction Principle
The hydroxyl group of 2-(diethylamino)ethanol is converted to a chlorosulfite intermediate by thionyl chloride, which then undergoes nucleophilic attack by the chloride ion, liberating sulfur dioxide and hydrogen chloride. The in-situ generated HCl protonates the tertiary amine to form the stable hydrochloride salt.
Experimental Protocol
The following protocol is a representative procedure based on common laboratory practices.[1][2][3]
Materials:
-
2-(Diethylamino)ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (anhydrous)
-
Absolute ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of thionyl chloride in dichloromethane to the cooled solution of the amino alcohol via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.
-
The resulting crude product can be purified by recrystallization from absolute ethanol.
-
Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2-(Diethylamino)ethyl chloride hydrochloride.
| Parameter | Value | Reference |
| Starting Material | 2-(Diethylamino)ethanol | [1][3] |
| Reagent | Thionyl chloride | [1][3] |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | 0-10 °C (addition), Reflux | [3] |
| Yield | 95-98.7% | [1][3] |
| Purity | >99% | [3] |
Characterization of 2-(Diethylamino)ethyl Chloride and its Hydrochloride Salt
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following methods are typically employed.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClN | [4] |
| Molecular Weight | 135.64 g/mol | [4] |
| Melting Point (HCl salt) | 173-175 °C | [5] |
| Appearance (HCl salt) | White crystalline solid | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet corresponding to the methyl protons of the ethyl groups.
-
A quartet corresponding to the methylene protons of the ethyl groups adjacent to the nitrogen.
-
Two triplets corresponding to the methylene protons of the ethyl chloride moiety.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals corresponding to the methyl and methylene carbons of the diethylamino group.
-
Signals for the two methylene carbons of the chloroethyl group.
IR (Infrared) Spectroscopy:
-
C-H stretching and bending vibrations.
-
C-N stretching vibrations.
-
A broad N-H stretch due to the hydrochloride salt.
-
C-Cl stretching vibration.
MS (Mass Spectrometry):
-
The mass spectrum would be expected to show the molecular ion peak for the free base.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 2-(Diethylamino)ethyl Chloride Hydrochloride.
Characterization Workflow
Caption: Characterization workflow for the synthesized product.
References
- 1. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. (2-CHLORO-ETHYL)-DIETHYL-AMINE | 100-35-6 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Diethylamino)ethyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethyl chloride, commonly available and utilized as its hydrochloride salt (CAS No: 869-24-9), is a significant intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and key stability and reactivity data, tailored for professionals in research and development.
Chemical Identity and Structure
-
IUPAC Name: 2-chloro-N,N-diethylethanamine hydrochloride
-
Synonyms: DEC, 2-Chlorotriethylamine hydrochloride, N-(2-Chloroethyl)diethylamine hydrochloride[3][4]
-
Chemical Structure:
Physicochemical Properties
The fundamental physicochemical properties of 2-(Diethylamino)ethyl chloride hydrochloride are summarized below. These parameters are critical for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Weight | 172.10 g/mol | [6] |
| Appearance | White to beige or slightly yellow crystalline powder or crystals.[1][5][7] | |
| Odor | Strong[7] | |
| Melting Point | 208 - 212 °C / 406.4 - 413.6 °F[7] | |
| Boiling Point | ~115 °C (for a 65% aqueous solution); No data available for the solid.[6] | |
| pH | 4 - 4.5 (for 65% aqueous solution); 5 (for 100 g/L aqueous solution)[2][6][7] |
Table 2: Solubility Profile
| Solvent | Solubility | Temperature | Source |
| Water | 2000 g/L (Completely soluble)[2][8] | 20 °C | [2] |
| Methanol | 0.1 g/mL (clear, colorless solution) | - | [2] |
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[1][6] It is, however, hygroscopic and sensitive to moisture.[1][2][3]
-
Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[1][3]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[1][3]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3][7]
Logical Relationship: Stability and Decomposition
Caption: Stability and reactivity pathways for 2-(Diethylamino)ethyl chloride HCl.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. Below are methodologies for key property determinations.
Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
A common laboratory-scale synthesis involves the chlorination of diethylaminoethanol with thionyl chloride.[9][10][11][12]
Protocol:
-
Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The setup should be under an inert atmosphere and cooled in an ice-salt bath.
-
Reagent Addition: Thionyl chloride (1.1-1.2 molar equivalents) is placed in the reaction flask. Diethylaminoethanol (1.0 molar equivalent) is added dropwise from the dropping funnel while maintaining a low temperature (e.g., 8-18 °C).[10]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[9][10]
-
Workup: The excess thionyl chloride is quenched by transferring the reaction mixture to a beaker containing absolute ethanol. This process also serves as the recrystallization solvent.[9]
-
Isolation and Purification: The solution is heated to boiling and then cooled in an ice bath to induce crystallization. The resulting white crystals are collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-(Diethylamino)ethyl chloride HCl.
Determination of Melting Point (Thiele Tube Method)
Protocol:
-
Sample Preparation: A small amount of the dried crystalline sample is packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and attached sample are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Observation: The side arm of the Thiele tube is gently and evenly heated. The temperature is recorded at which the substance first begins to melt and the temperature at which the last crystal melts. This range is the melting point.[13]
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for equilibrium solubility experiments.[14][15]
Protocol:
-
Preparation: An excess amount of 2-(Diethylamino)ethyl chloride hydrochloride is added to a known volume of purified water (or a specific buffer) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled orbital shaker (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[14] Time to equilibrium should be assessed in preliminary studies.
-
Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and separated from any undissolved solid by centrifugation or filtration (using a filter that does not adsorb the compound).[14]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
-
Reporting: The solubility is reported in mg/mL or g/L. The experiment should be performed in replicate.[14]
Solubility Determination Workflow
Caption: Shake-flask method workflow for determining equilibrium solubility.
Spectroscopic Data
While specific spectra are not provided, the identity and purity of 2-(Diethylamino)ethyl chloride hydrochloride are typically confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups.[5]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. A15107.0E [thermofisher.com]
- 6. opcw.org [opcw.org]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. who.int [who.int]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine and its Hydrochloride Salt
A Note on Nomenclature: The compound specified as "Diethylaminoethoxy-ethyl chloride" is not a standard recognized chemical name and could not be definitively identified in chemical databases. It is highly probable that this name is a misnomer for the common and structurally related chemical intermediate, 2-Chloro-N,N-diethylethanamine . This guide will, therefore, focus on this widely used compound and its commercially prevalent hydrochloride salt, which serve as critical building blocks in pharmaceutical research and development.
This technical guide provides a comprehensive overview of 2-Chloro-N,N-diethylethanamine, including its chemical properties, molecular structure, synthesis protocols, and significant applications in drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identification and Molecular Structure
2-Chloro-N,N-diethylethanamine, also known as 2-(Diethylamino)ethyl chloride, is a tertiary amine featuring a reactive ethyl chloride group. It is most commonly handled and stored as its more stable hydrochloride salt.
Molecular Structure:
-
Free Base (2-Chloro-N,N-diethylethanamine):
(Structure generated based on IUPAC name) -
Hydrochloride Salt (2-Chloro-N,N-diethylethanamine HCl):
(Structure generated based on IUPAC name)
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 2-Chloro-N,N-diethylethanamine and its hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | 2-Chloro-N,N-diethylethanamine (Free Base) | 2-Chloro-N,N-diethylethanamine HCl (Salt) |
| CAS Number | 100-35-6[1][2][3][4][5] | 869-24-9[1] |
| Molecular Formula | C₆H₁₄ClN[1][2] | C₆H₁₅Cl₂N or C₆H₁₄ClN·HCl |
| IUPAC Name | 2-chloro-N,N-diethylethanamine | (2-chloroethyl)diethylammonium chloride |
| Synonyms | (2-Chloroethyl)diethylamine, N-(2-Chloroethyl)diethylamine | 2-(Diethylamino)ethyl chloride hydrochloride, 2-Chlorotriethylamine hydrochloride |
Table 2: Physical and Chemical Properties
| Property | 2-Chloro-N,N-diethylethanamine (Free Base) | 2-Chloro-N,N-diethylethanamine HCl (Salt) |
| Molecular Weight | 135.64 g/mol [1][2][4] | 172.10 g/mol [1] |
| Appearance | - | Colorless to beige crystalline powder[1] |
| Melting Point | Not available | 208-212 °C[1] |
| Boiling Point | 114.0 °C at 760 mmHg[3] | Not applicable |
| Density | 0.9 ± 0.1 g/cm³[3] | 1.19 g/cm³ (estimate)[1] |
| Flash Point | 22.8 °C[1][3] | Not applicable |
| Water Solubility | - | 2000 g/L at 20 °C[1] |
| Methanol Solubility | - | 0.1 g/mL (clear, colorless)[1] |
| Sensitivity | - | Moisture sensitive[1] |
Experimental Protocols
2-Chloro-N,N-diethylethanamine hydrochloride is a crucial alkylating agent in organic synthesis.[4][6] Its preparation and subsequent use in the synthesis of pharmaceutical intermediates are detailed below.
Synthesis of 2-Chloro-N,N-diethylethanamine Hydrochloride
The most common laboratory and industrial synthesis involves the chlorination of 2-(Diethylamino)ethanol using thionyl chloride (SOCl₂).[2][7][8]
Reaction: (C₂H₅)₂NCH₂CH₂OH + SOCl₂ → (C₂H₅)₂NCH₂CH₂Cl·HCl + SO₂
Detailed Methodology:
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to absorb evolved SO₂ and HCl).
-
Reaction:
-
Charge the reaction flask with thionyl chloride (1.1-1.2 molar equivalents) and a suitable solvent such as dichloromethane.[2]
-
Cool the flask to between -10 °C and 10 °C using an ice-salt or ice-water bath.[2][9]
-
Prepare a solution of 2-(Diethylamino)ethanol (1.0 molar equivalent) in the same solvent.
-
Add the 2-(Diethylamino)ethanol solution dropwise to the cooled, stirred thionyl chloride solution, maintaining the internal temperature below 20 °C.[2] The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 1-2 hours to ensure the reaction goes to completion.[9]
-
-
Work-up and Purification:
-
After the reflux period, cool the reaction mixture. The product often precipitates as a solid.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Add a low molecular weight alcohol (e.g., absolute ethanol) or an ester to the residue.[2] This step quenches any remaining thionyl chloride and facilitates crystallization.
-
Heat the mixture to dissolve the solid and then cool to induce recrystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum at 55-60 °C to yield pure 2-Chloro-N,N-diethylethanamine hydrochloride.[2] The typical yield is over 95%.[2][8]
-
Application in Pharmaceutical Synthesis: N-Alkylation
2-Chloro-N,N-diethylethanamine HCl is a versatile reagent for introducing the diethylaminoethyl moiety onto various nucleophiles (e.g., phenols, amines, thiols), a common structural motif in many active pharmaceutical ingredients (APIs).[1][4] Prominent examples include the synthesis of Amiodarone (antiarrhythmic), Flurazepam (hypnotic), and Naftidrofuryl (vasodilator).[1]
General Protocol for N-Alkylation of a Phenol:
-
Reaction: Ar-OH + (C₂H₅)₂NCH₂CH₂Cl·HCl --[Base]--> Ar-O-CH₂CH₂(C₂H₅)₂
-
Detailed Methodology:
-
Deprotonation: Dissolve the phenolic substrate (Ar-OH, 1.0 eq.) in a polar aprotic solvent like DMF or acetone. Add a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH, >1.0 eq.) and stir at room temperature to form the phenoxide anion.
-
Alkylation: Add 2-Chloro-N,N-diethylethanamine hydrochloride (1.0-1.2 eq.) to the mixture. Note: The free base can be generated in situ or used directly if available.
-
Heating: Heat the reaction mixture (typically 50-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired N-alkylated product.
-
Conclusion
2-Chloro-N,N-diethylethanamine and its hydrochloride salt are indispensable reagents in modern organic and medicinal chemistry. Their straightforward synthesis and high reactivity as alkylating agents make them fundamental building blocks for a wide range of pharmaceuticals. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the synthesis and application of this versatile intermediate. Proper handling is essential due to its reactivity and potential hazards, and all experimental work should be conducted with appropriate safety precautions.
References
- 1. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]
- 2. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 3. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buy 2-Chloro-N,N-diethylethanamine hydrochloride | 869-24-9 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
Spectral Analysis of 2-(2-Chloroethoxy)-N,N-diethylethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectral analysis of 2-(2-Chloroethoxy)-N,N-diethylethanamine, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of its functional groups and spectral data from structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring such spectra, offering a framework for the empirical validation of the predicted data.
Introduction
2-(2-Chloroethoxy)-N,N-diethylethanamine is a tertiary amine containing an ether linkage and a terminal alkyl chloride. Its multifunctional nature makes it a versatile intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document serves as a foundational resource for researchers working with this and similar molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-(2-Chloroethoxy)-N,N-diethylethanamine. These predictions are derived from established principles of spectroscopy and data from related compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.05 | Triplet | 6H | -N(CH₂CH₃ )₂ |
| ~2.60 | Quartet | 4H | -N(CH₂ CH₃)₂ |
| ~2.75 | Triplet | 2H | -N-CH₂ -CH₂-O- |
| ~3.60 | Triplet | 2H | -N-CH₂-CH₂ -O- |
| ~3.68 | Triplet | 2H | -O-CH₂ -CH₂-Cl |
| ~3.75 | Triplet | 2H | -O-CH₂-CH₂ -Cl |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~12.0 | -N(CH₂CH₃ )₂ |
| ~47.5 | -N(CH₂ CH₃)₂ |
| ~42.0 | -O-CH₂-CH₂ -Cl |
| ~52.0 | -N-CH₂ -CH₂-O- |
| ~69.0 | -N-CH₂-CH₂ -O- |
| ~71.0 | -O-CH₂ -CH₂-Cl |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2800 | Strong | C-H stretch (alkane) |
| 1470-1440 | Medium | C-H bend (alkane) |
| 1120-1050 | Strong | C-O-C stretch (ether) |
| 1260-1000 | Medium | C-N stretch (tertiary amine) |
| 750-650 | Strong | C-Cl stretch (alkyl halide) |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 165/167 | [M]⁺ (Molecular ion peak, with ³⁷Cl isotope peak) |
| 86 | [CH₂=N(CH₂CH₃)₂]⁺ (alpha-cleavage) |
| 116 | [M - CH₂Cl]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
| 58 | [CH₂=NCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for 2-(2-Chloroethoxy)-N,N-diethylethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
ATR: Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr plates or the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.
-
GC-MS Acquisition:
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The presence of a peak at M+2 with approximately one-third the intensity of the M peak will be indicative of the single chlorine atom.
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the spectral analysis of 2-(2-Chloroethoxy)-N,N-diethylethanamine.
Caption: Molecular structure of 2-(2-Chloroethoxy)-N,N-diethylethanamine.
Caption: Conceptual workflow for the spectral analysis of an organic compound.
A Comprehensive Technical Guide to 2-(Diethylamino)ethyl Chloride: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diethylamino)ethyl chloride, most commonly handled as its hydrochloride salt (DEC-HCl), is a pivotal chemical intermediate with a significant history in the advancement of medicinal chemistry. First synthesized in the mid-20th century, its unique reactivity has established it as a versatile building block in the synthesis of a wide array of pharmaceutical agents.[1] This technical guide provides an in-depth review of 2-(diethylamino)ethyl chloride, encompassing its historical context, physicochemical properties, detailed synthesis protocols, and its crucial role in the development of various drug classes, including antiarrhythmics, sedatives, and antitussives. The mechanisms of action for key drugs derived from this intermediate are also explored, offering insights into its impact on pharmacology. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction and Historical Context
2-(Diethylamino)ethyl chloride hydrochloride emerged as a compound of interest in the mid-20th century, driven by the exploration of cholinergic agents and the broader expansion of pharmaceutical research.[1] Its utility stems from its bifunctional nature: a reactive alkyl chloride and a tertiary amine. This structure allows for its facile incorporation into larger molecules through nucleophilic substitution reactions, a cornerstone of synthetic medicinal chemistry.
Initially explored for its potential in creating compounds that could modulate the nervous system, its primary value was soon recognized as a key intermediate. The diethylaminoethyl moiety it introduces is a common pharmacophore in many biologically active molecules, influencing properties such as solubility, receptor binding, and bioavailability. Over the decades, DEC-HCl has become an indispensable tool in the synthesis of a diverse range of therapeutics, from cardiovascular drugs to central nervous system agents.
Physicochemical and Spectroscopic Data
The hydrochloride salt of 2-(diethylamino)ethyl chloride is a white to off-white crystalline solid that is soluble in water and polar organic solvents like ethanol.[1] Its hygroscopic nature necessitates storage in a dry environment.[2] Below is a compilation of its key physicochemical properties.
Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl Chloride Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 869-24-9 | [2][3] |
| Molecular Formula | C₆H₁₅Cl₂N | [1] |
| Molecular Weight | 172.10 g/mol | [3] |
| Appearance | White to cream crystals or powder | [2][4] |
| Melting Point | 208-212 °C | [2] |
| Boiling Point | 114 °C at 760 mmHg | [2] |
| Water Solubility | 2000 g/L (20 °C) | [2] |
| Methanol Solubility | 0.1 g/mL, clear, colorless | [2] |
| Density | ~1.19 g/cm³ (estimate) | [2] |
| Flash Point | 22.8 °C | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups (a triplet and a quartet), and two triplets corresponding to the methylene groups of the ethyl chloride moiety.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. The C-N stretching and C-Cl stretching bands would also be present in the fingerprint region.
Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
The most common and well-established method for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride is the reaction of 2-diethylaminoethanol with a chlorinating agent, typically thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 2-Diethylaminoethanol
This protocol is adapted from established procedures for the synthesis of dialkylaminoalkyl chlorides.
Materials:
-
2-Diethylaminoethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, benzene)
-
Absolute ethanol
-
Ice bath
-
Reaction flask with a stirrer, dropping funnel, and reflux condenser
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 2-diethylaminoethanol in the anhydrous solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the cooled solution with vigorous stirring. This reaction is exothermic and generates sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.
-
After reflux, cool the mixture. The product, 2-(diethylamino)ethyl chloride hydrochloride, will often precipitate as a solid.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the crude product, add absolute ethanol and heat to dissolve. This step also quenches any remaining thionyl chloride.
-
Cool the ethanol solution in an ice bath to induce recrystallization.
-
Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
A high yield (typically >90%) of 2-(diethylamino)ethyl chloride hydrochloride can be expected with this method.
Synthesis Workflow
Applications in Drug Development
2-(Diethylamino)ethyl chloride is a versatile intermediate used in the synthesis of a wide range of pharmaceuticals. The diethylaminoethyl group is a key structural motif in many drugs, contributing to their pharmacological activity and pharmacokinetic properties.
Table 2: Examples of Drugs Synthesized Using 2-(Diethylamino)ethyl Chloride
| Drug | Therapeutic Class | Role of 2-(Diethylamino)ethyl Chloride |
| Amiodarone | Antiarrhythmic (Class III) | Forms the diethylaminoethoxy side chain, crucial for its antiarrhythmic activity. |
| Flurazepam | Sedative-Hypnotic (Benzodiazepine) | Introduces the N-diethylaminoethyl side chain, modulating its hypnotic properties.[5][6] |
| Butetamate | Antitussive | Forms the ester linkage with 2-phenylbutyric acid.[7] |
| Naftidrofuryl | Vasodilator | Used in the synthesis of this peripheral vasodilator. |
| Fenoxedil | Vasodilator | A key building block in the synthesis of this cerebral and peripheral vasodilator. |
Synthesis of Amiodarone
Amiodarone is a potent antiarrhythmic agent used to treat ventricular and atrial arrhythmias. The synthesis of amiodarone involves the alkylation of a phenolic precursor with 2-(diethylamino)ethyl chloride to form the critical ether linkage.
Experimental Workflow: Final Step in Amiodarone Synthesis
-
Precursor: 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran is prepared through a multi-step synthesis.
-
Alkylation: The phenolic precursor is deprotonated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).
-
Reaction: 2-(Diethylamino)ethyl chloride hydrochloride is added to the reaction mixture.
-
Product Formation: The deprotonated phenol undergoes a Williamson ether synthesis with 2-(diethylamino)ethyl chloride to yield amiodarone.
-
Purification: The final product is purified through standard techniques such as crystallization.
Synthesis of Flurazepam
Flurazepam is a benzodiazepine used for the short-term treatment of insomnia.[8] Its synthesis involves the N-alkylation of a benzodiazepine core structure with 2-(diethylamino)ethyl chloride.
Experimental Workflow: Synthesis of Flurazepam
-
Precursor: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is used as the starting material.
-
Deprotonation: The nitrogen at the 1-position of the benzodiazepine ring is deprotonated using a base like sodium methoxide in a solvent such as dimethylformamide.[6]
-
Alkylation: 2-(Diethylamino)ethyl chloride is added to the reaction mixture, which then acts as the alkylating agent.
-
Product Formation: The deprotonated nitrogen attacks the electrophilic carbon of the ethyl chloride, forming the N-substituted product, flurazepam.[6]
-
Workup and Purification: The product is isolated and purified, often by conversion to its hydrochloride salt.
Signaling Pathways of Derived Drugs
The diethylaminoethyl moiety introduced by DEC-HCl is integral to the interaction of the final drug products with their biological targets.
Amiodarone: Cardiac Potassium Channel Blockade
Amiodarone's primary antiarrhythmic effect is through the blockade of potassium channels involved in the repolarization of cardiac muscle cells. This prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias.
Flurazepam: Modulation of GABA-A Receptors
Flurazepam, like other benzodiazepines, exerts its sedative and hypnotic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Conclusion
2-(Diethylamino)ethyl chloride hydrochloride has a rich history as a fundamental building block in pharmaceutical synthesis. Its straightforward preparation and versatile reactivity have enabled the development of numerous important drugs. Understanding its properties, synthesis, and applications is crucial for medicinal chemists and drug development professionals. The continued exploration of new synthetic methodologies and the application of this intermediate in novel drug scaffolds ensure its relevance in the ongoing quest for new and improved therapeutics. This guide has provided a comprehensive overview to serve as a valuable resource for those working in this dynamic field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]
- 3. 2-Chloro-N,N-diethylethylamine 99 869-24-9 [sigmaaldrich.com]
- 4. 2-(Diethylamino)ethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 2500 g | Contact Us [thermofisher.com]
- 5. Flurazepam [drugfuture.com]
- 6. FLURAZEPAM | 17617-23-1 [chemicalbook.com]
- 7. Butetamate | C16H25NO2 | CID 27368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability of Diethylaminoethoxy-ethyl chloride in different solvents
An In-depth Technical Guide on the Solubility and Stability of 2-(Diethylamino)ethyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)ethyl chloride hydrochloride (DEAE-Cl·HCl), also known as 2-Chloro-N,N-diethylethylamine hydrochloride, is a crucial intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals. Its utility is widespread, finding application as a precursor for compounds such as the antiarrhythmic drug amiodarone, the vasodilator naftidrofuryl, and the antihistamine flurazepam. The efficiency of synthetic routes and the purity of the final products are intrinsically linked to the solubility and stability of this reagent. This technical guide provides a comprehensive overview of the solubility of 2-(Diethylamino)ethyl chloride hydrochloride in various solvents and its stability under different environmental conditions.
Chemical Properties
| Property | Value |
| Chemical Name | 2-(Diethylamino)ethyl chloride hydrochloride |
| Synonyms | 2-Chloro-N,N-diethylethylamine hydrochloride, N-(2-Chloroethyl)diethylamine hydrochloride |
| CAS Number | 869-24-9 |
| Molecular Formula | C6H15Cl2N |
| Molecular Weight | 172.1 g/mol |
| Appearance | White to off-white or beige crystalline powder |
| Melting Point | 208-212 °C |
Solubility Data
The solubility of 2-(Diethylamino)ethyl chloride hydrochloride is a critical parameter for its use in various reaction media. As a hydrochloride salt, it exhibits high polarity, which dictates its solubility profile.
Table 1: Quantitative Solubility of 2-(Diethylamino)ethyl Chloride Hydrochloride
| Solvent | Solubility | Temperature (°C) |
| Water | 2000 g/L[1][2] | 20 |
| Methanol | 0.1 g/mL[2][3] | Not Specified |
Qualitative Solubility:
The high solubility in water and polar protic solvents like ethanol is attributed to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding. Its limited solubility in less polar organic solvents is also consistent with its salt character.
Stability Profile
The stability of 2-(Diethylamino)ethyl chloride hydrochloride is influenced by several factors, including moisture, temperature, pH, and the presence of incompatible substances.
Key Stability Considerations:
-
Hygroscopicity: The compound is hygroscopic and sensitive to moisture[2][5][6]. Absorption of water can lead to degradation. It is recommended to store it under an inert atmosphere in a cool, dry place[5].
-
Thermal Decomposition: When heated, 2-(Diethylamino)ethyl chloride hydrochloride can decompose, releasing hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[5].
-
Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases[5]. Contact with strong bases will deprotonate the amine, leading to the formation of the free base, which has its own stability characteristics.
Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of compounds like 2-(Diethylamino)ethyl chloride hydrochloride.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of 2-(Diethylamino)ethyl chloride hydrochloride to a known volume of the selected solvent in a sealed, thermostated vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Accurately withdraw a known volume of the saturated supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of 2-(Diethylamino)ethyl chloride hydrochloride using a validated analytical method, such as HPLC-UV or a specific titration method.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL) from the measured concentration and the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
-
Sample Preparation: Prepare solutions of 2-(Diethylamino)ethyl chloride hydrochloride in relevant solvents (e.g., water at different pH values, organic solvents).
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposure to UV and visible light.
-
pH Stress: Incubation in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Evaluation: Determine the rate of degradation and identify the major degradation products.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for assessing the solubility and stability of a chemical compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Conclusion
2-(Diethylamino)ethyl chloride hydrochloride is a highly water-soluble compound with good solubility in polar organic solvents. Its stability is primarily compromised by moisture and high temperatures. A key feature of its chemical behavior, particularly of its free base form, is the propensity to cyclize into a reactive aziridinium ion in aqueous solutions. A thorough understanding of these solubility and stability characteristics is essential for the effective use of this important chemical intermediate in research and development.
References
- 1. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Chloro-N,N-diethylethanamine hydrochloride|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Potential Research Frontiers for Diethylaminoethoxy-ethyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminoethoxy-ethyl chloride, a versatile bifunctional molecule, presents a compelling scaffold for the exploration of novel therapeutic agents. Its inherent chemical reactivity, combining a nucleophilic tertiary amine and an electrophilic chloroethyl group, allows for facile derivatization and the introduction of diverse pharmacophores. This technical guide delineates promising research avenues for this compound, focusing on its potential in the development of vasodilators, anticholinergic agents, and cytotoxic compounds. The following sections provide a comprehensive overview of synthetic strategies, key biological targets, and detailed experimental protocols to facilitate further investigation into this promising chemical entity.
Vasodilator Agents: The Naftidrofuryl Paradigm
One of the most successful applications of a diethylaminoethoxy-ethyl moiety is in the structure of naftidrofuryl, a peripheral vasodilator used in the treatment of intermittent claudication and other vascular disorders. The diethylaminoethoxy-ethyl group in naftidrofuryl is crucial for its pharmacokinetic profile and interaction with its biological target.
Mechanism of Action: 5-HT2A Receptor Antagonism
Naftidrofuryl primarily exerts its therapeutic effects through the antagonism of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Serotonin (5-HT) binding to this receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. By blocking this interaction, naftidrofuryl promotes vasodilation and improves blood flow to ischemic tissues.
The signaling pathway initiated by 5-HT2A receptor activation is depicted below:
Pharmacokinetic Profile of Naftidrofuryl
The pharmacokinetic parameters of naftidrofuryl have been studied in various populations. A summary of this data is presented in the table below.
| Parameter | Healthy Young Adults (18-35 years) | Healthy Elderly (60-80 years) | Renal Impairment (ClCR < 40 ml/min) |
| Tmax (h) | 3.5 | 2.5 - 2.75 | 2.5 - 3.0 |
| Cmax (ng/mL) | 284 ± 136 | 271 - 282 | 236 - 239 |
| t1/2 (h) | 3.69 ± 1.30 | 3.03 - 3.50 | 5.0 ± 1.2 - 5.0 ± 2.1 |
| AUC0-inf (ng·h/mL) | 2055 ± 901 | 1834 - 1856 | 2361 - 2488 |
| Data compiled from multiple sources. |
Future Research Directions
Further research in this area could focus on synthesizing novel analogues of naftidrofuryl by modifying the naphthalene and tetrahydrofuran moieties while retaining the core diethylaminoethoxy-ethyl structure. The goal would be to develop compounds with improved oral bioavailability, longer half-life, and enhanced selectivity for the 5-HT2A receptor to minimize off-target effects.
Anticholinergic Agents
The diethylaminoethoxy-ethyl moiety is a common structural feature in a number of compounds with anticholinergic properties. These agents act by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors, primarily the muscarinic receptors.
Synthesis of Pramoxine-based Anticholinergics
A study by Kucukoglu et al. demonstrated the synthesis of pramoxine-based compounds with potential local anesthetic and anticholinergic activities using 2-diethylaminoethyl chloride.[1] The general synthetic scheme is as follows:
References
Navigating the Risks: A Technical Guide to the Safe Handling and Disposal of 2-(Diethylamino)ethyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety, handling, and disposal protocols for 2-(Diethylamino)ethyl chloride hydrochloride (CAS No: 869-24-9). A crucial intermediate in pharmaceutical synthesis, this compound presents significant health and safety challenges that necessitate rigorous adherence to established safety procedures.[1] This document is intended to serve as a critical resource for laboratory personnel and drug development professionals to ensure a safe working environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C6H14ClN · HCl | [2] |
| Molecular Weight | 172.10 g/mol | [3] |
| Appearance | White to cream / pale beige solid powder | [4] |
| Melting Point | 208-212 °C | [4] |
| Solubility | 2000 g/L in water (20 °C) | [4] |
| Stability | Stable under recommended storage conditions; hygroscopic | [2][5] |
| Synonyms | DEC; 2-Chlorotriethylamine hydrochloride; 2-Chloro-N,N-diethylethylamine hydrochloride | [2][5] |
Toxicological Data and Hazard Identification
2-(Diethylamino)ethyl chloride hydrochloride is classified as a highly toxic substance with corrosive properties.[3][5] Exposure can lead to severe health consequences.
| Hazard Classification | GHS Category | Key Findings |
| Acute Oral Toxicity | Category 2 | Fatal if swallowed.[2][5][6] LD50 (rat): 16-50 mg/kg.[1][7] |
| Acute Dermal Toxicity | Category 2 | Fatal in contact with skin.[2][5][6] LD50 (rabbit): 125 mg/kg.[7] |
| Acute Inhalation Toxicity | Category 2 | Fatal if inhaled.[2][5][6] LC50 (rat, 4h): 103 mg/m³.[6] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns.[2][5][6] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[3][5][6] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[3][5][6] Mutagenic effects have been observed in bacterial tests.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5] |
Experimental Protocols: Toxicity Assessment
The toxicological data presented are derived from standardized experimental protocols. While the full detailed methodologies are extensive, the following provides a summary of the key experimental designs cited.
Acute Oral, Dermal, and Inhalation Toxicity Studies: These studies typically involve the administration of the substance to laboratory animals (e.g., rats, mice, rabbits) via the respective route of exposure.[1] A range of doses are tested to determine the dosage at which 50% of the test population succumbs (LD50 for oral and dermal; LC50 for inhalation). Observations for signs of toxicity and post-mortem examinations are conducted to identify target organs.
Skin and Eye Irritation/Corrosion Studies: These protocols involve applying the substance to the skin or into the eyes of laboratory animals (typically rabbits) and observing the effects over a set period. The degree of irritation or corrosion is scored based on the severity and reversibility of the observed lesions.
Bacterial Reverse Mutation Test (Ames Test): To assess mutagenicity, the compound is tested for its ability to induce mutations in various strains of Salmonella typhimurium bacteria.[3] An increase in the number of revertant colonies in the presence of the test substance, with and without metabolic activation, indicates a mutagenic potential.[3]
Safe Handling and Personal Protective Equipment (PPE)
Given the high toxicity and corrosive nature of 2-(Diethylamino)ethyl chloride hydrochloride, stringent adherence to safe handling practices is mandatory.
Engineering Controls
-
Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear protective gloves.[3] Gloves must be inspected prior to use and disposed of properly after handling.[7]
-
Eye and Face Protection: Tightly sealed safety goggles and a face shield are required.[5][7]
-
Skin and Body Protection: A protective work clothing or a chemical-resistant suit should be worn to prevent skin contact.[3][7]
-
Respiratory Protection: If exposure limits are exceeded or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[5][7]
Handling Procedures Workflow
References
- 1. Evaluation of the toxic effect of 2-diethylaminoethyl chloride hydrochloride - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. opcw.org [opcw.org]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. cdhfinechemical.com [cdhfinechemical.com]
In-depth Technical Guide to Diethylaminoethoxy-ethyl chloride: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethylaminoethoxy-ethyl chloride, a key chemical intermediate in the pharmaceutical and chemical industries. Due to ambiguity in its common nomenclature and the incorrect association with CAS number 3290-88-8 in some databases, this guide clarifies its identity, focusing on the commercially available and scientifically referenced forms: 2-(Diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9) and its free base, 2-chloro-N,N-diethylethanamine (CAS: 100-35-6).
This document details the commercial landscape, providing a comparative summary of suppliers. It also delves into the synthetic methodologies and highlights its crucial role in the development of various therapeutic agents.
Commercial Availability and Suppliers
2-(Diethylamino)ethyl chloride hydrochloride is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of the commercially available product is typically high, often exceeding 98%. The free base, 2-chloro-N,N-diethylethanamine, is also available, though less commonly listed by all major suppliers.
Below is a summary of prominent suppliers and their offerings. Please note that pricing is subject to change and may require logging into the respective supplier's website.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Thermo Fisher Scientific | 2-(Diethylamino)ethyl chloride hydrochloride, 98+% | 869-24-9 | ≥98% | 2500 g |
| Sigma-Aldrich (Merck) | 2-Chloro-N,N-diethylethylamine hydrochloride | 869-24-9 | 99% | - |
| TCI Chemicals | 2-(Diethylamino)ethyl Chloride Hydrochloride | 869-24-9 | >98.0% | - |
| CymitQuimica | 2-(Diethylamino)ethyl chloride hydrochloride | 869-24-9 | - | 25mg, 100mg |
| Avra Synthesis Pvt. Ltd. | 2-(Diethylamino)ethyl chloride hydrochloride, 98% | 869-24-9 | 98% | 25 g |
| Dolphin Pharmaceutical | 2-Diethylaminoethyl Chloride HCL | 869-24-9 | - | 25 Kg |
| Pharmaffiliates | 2-Chloro-N,N-diethylethanamine | 100-35-6 | - | - |
| Medilux Laboratoires Pvt. Ltd. | 2-(diethylamino) ethyl chloride hydrochloride | - | - | - |
| LookChem | 2-Chloro-N,N-diethylethanamine hydrochloride | 869-24-9 | - | 5g |
| Simson Pharma Limited | 2-Chloro-N,N-diethylethanamine | 100-35-6 | - | Custom Synthesis |
Experimental Protocols
Synthesis of 2-Chloro-N,N-diethylethanamine Hydrochloride
A common laboratory-scale synthesis of 2-chloro-N,N-diethylethanamine hydrochloride involves the reaction of 2-(diethylamino)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by treatment with hydrochloric acid.
Reaction Scheme:
Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-(diethylamino)ethanol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride from the dropping funnel to the stirred solution. The reaction is exothermic and generates hydrogen chloride gas, which should be trapped.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified period to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully quench any excess thionyl chloride. The solvent is then removed under reduced pressure.
-
Salt Formation: Dissolve the resulting crude 2-chloro-N,N-diethylethanamine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 2-(diethylamino)ethyl chloride hydrochloride.
Applications in Drug Development
2-(Diethylamino)ethyl chloride hydrochloride is a versatile building block in the synthesis of a wide range of pharmaceuticals. Its bifunctional nature, possessing both a reactive chloride and a tertiary amine, allows for its incorporation into diverse molecular scaffolds.
One of the most notable applications is in the synthesis of the antiarrhythmic drug Amiodarone .[1] In this synthesis, 2-(diethylamino)ethyl chloride serves as the source for the diethylaminoethyl side chain, which is crucial for the drug's pharmacological activity.
Signaling Pathway Implication (Hypothetical):
While not directly modulating a signaling pathway itself, the moieties introduced using 2-(diethylamino)ethyl chloride can be critical for a drug's interaction with its biological target. For instance, the diethylaminoethyl group can influence a compound's solubility, cell permeability, and binding affinity to receptors or enzymes.
References
Methodological & Application
Application Notes and Protocols for Diethylaminoethoxy-ethyl Chloride in Alkylation Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Diethylaminoethoxy-ethyl chloride and its salts are hazardous materials. All procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.
Introduction
This compound, often used in the form of its hydrochloride salt, 2-(Diethylamino)ethyl chloride hydrochloride (DEC-HCl), is a versatile bifunctional molecule. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly antihistamines and other agents containing the diethylaminoethoxy-ethyl moiety. This moiety is crucial for the biological activity of many drugs.
As an alkylating agent, it reacts with nucleophiles to form a new covalent bond, transferring the diethylaminoethoxy-ethyl group to the substrate. This process is fundamental in organic synthesis for building more complex molecular structures. Alkylating agents, in a broader context, are a class of compounds that can introduce an alkyl group into a molecule. In medicine, some potent alkylating agents are used as anticancer drugs because they can alkylate DNA, interfering with cancer cell replication[1][2].
This document provides a comprehensive protocol for using this compound in alkylation reactions, with a strong emphasis on safety and procedural detail.
Safety and Handling
This compound hydrochloride is classified as highly toxic and corrosive. It can be fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage[3][4][5]. It is also suspected of causing genetic defects[3][6]. Strict adherence to safety protocols is mandatory.
2.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield[4].
-
Skin Protection: Use a complete chemical-resistant suit and gloves. Wash and dry hands thoroughly after handling[4].
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder form to avoid dust formation[3][4]. All operations should be performed in a certified chemical fume hood[5][7].
2.2 Handling and Storage
-
Handling: Do not handle the compound until all safety precautions have been read and understood[3][6]. Avoid contact with skin, eyes, and clothing[4]. Avoid the formation of dust and aerosols[7]. Do not eat, drink, or smoke in the work area[7].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area[3][7]. The compound is air and moisture sensitive; store under an inert atmosphere[3][7].
2.3 First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center[3][7].
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[4][7].
-
If on Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention[6][7].
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[7].
2.4 Spill and Disposal
-
Spill: Evacuate personnel to a safe area. Wear full PPE. Sweep up the material, place it in a suitable container for disposal, and avoid generating dust[3][7]. Do not let the product enter drains[4].
-
Disposal: Dispose of contaminated material according to local and national regulations[6].
Mechanism of Alkylation
Alkylation with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (Nu:⁻) attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion (leaving group) and the formation of a new carbon-nucleophile bond.
The reaction rate depends on the concentration of both the alkylating agent and the nucleophile[8]. The choice of solvent is critical, as polar aprotic solvents can accelerate SN2 reactions.
Experimental Protocols
The following protocols are generalized from common alkylation procedures. Specific substrate and reaction conditions may require optimization.
4.1 O-Alkylation of a Phenol
This protocol describes the alkylation of a phenolic hydroxyl group, a common step in the synthesis of many pharmaceutical compounds.
Materials:
-
Substituted Phenol
-
2-(Diethylamino)ethyl chloride hydrochloride (DEC-HCl)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Deionized Water
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., DMF).
-
Deprotonation: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. If using a stronger base like sodium hydride (1.1 eq), add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: Add 2-(Diethylamino)ethyl chloride hydrochloride (1.1-1.2 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Reaction: Heat the mixture to a temperature between 80 °C and 130 °C[9]. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 5 hours[9][10].
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or by distillation under reduced pressure to obtain the desired O-alkylated product.
4.2 N-Alkylation of an Amine
This protocol is suitable for the alkylation of primary or secondary amines.
Materials:
-
Primary or Secondary Amine
-
2-(Diethylamino)ethyl chloride hydrochloride (DEC-HCl)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Work-up and purification reagents as listed in section 4.1.
Procedure:
-
Preparation: To a solution of the amine (1.0 eq) in an anhydrous solvent, add the base (2.5 eq, to react with the substrate and neutralize DEC-HCl).
-
Alkylation: Add DEC-HCl (1.1 eq) to the solution.
-
Reaction: Stir the mixture at a suitable temperature (can range from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Follow the steps for work-up and purification as described in section 4.1.
Data Presentation: Alkylation Reaction Parameters
The following table summarizes typical conditions for alkylation reactions involving related chloro/bromo alkanes, which can serve as a starting point for optimization with this compound.
| Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phenylmalonate | Ethyl chloride | Sodium Ethylate | Diethyl Carbonate | 110 | 9 | 81 | [11] |
| Diethyl l-methylbutylmalonate | Ethyl chloride | Sodium Hydride | Dimethylsulfoxide | 115-120 | 5 | N/A | [10] |
| 2-chloroethoxy ethanol | Diethylamine | DMF | Stainless Steel Reactor | 110-120 | 4 | >98 (purity) | [9] |
| Diethyl isopropyl-malonate | Ethyl chloride | Sodium Hydride | Benzene | N/A | 5 | 86 | [10] |
Visualizations
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.es [fishersci.es]
- 6. opcw.org [opcw.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]
- 10. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
- 11. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
The Versatile Reagent: Diethylaminoethoxy-ethyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethylaminoethoxy-ethyl chloride and its related precursor, 2-(2-diethylaminoethoxy)ethanol, are valuable reagents in the synthesis of a variety of active pharmaceutical ingredients (APIs). The incorporation of the diethylaminoethoxy ethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its bioavailability and modulating its interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of three prominent pharmaceuticals: the antitussive agent Pentoxyverine, the vasodilator Naftidrofuryl, and the cardiovascular drug Carvedilol, where this reagent or its derivatives play a crucial role.
Application Notes
The diethylaminoethoxy-ethyl group is a common structural motif in a range of pharmaceuticals, imparting properties such as improved solubility and the ability to interact with specific receptors. Its primary applications in the syntheses described herein are in esterification and etherification reactions to introduce this key functional group.
Pharmaceutical Applications Overview
| Pharmaceutical | Therapeutic Class | Role of Diethylaminoethoxy-ethyl Moiety | Typical Reaction Type |
| Pentoxyverine | Antitussive | Forms the ester linkage, crucial for its activity as a sigma-1 receptor agonist and muscarinic antagonist. | Esterification |
| Naftidrofuryl | Vasodilator | Forms the ester linkage, contributing to its function as a 5-HT2 receptor antagonist. | Esterification |
| Carvedilol | Beta-blocker | The related 2-(2-methoxyphenoxy)ethylamine, a precursor containing a similar structural element, is a key building block. | Amination of an epoxide |
Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of Pentoxyverine, Naftidrofuryl, and Carvedilol. Appropriate safety precautions should be taken when handling all chemicals.
Synthesis of Pentoxyverine
Pentoxyverine, a centrally acting cough suppressant, is synthesized via the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylaminoethoxy)ethanol.
Reaction Scheme:
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield | Reported Yield |
| 1-phenyl-1-cyclopentanecarbonyl chloride | 208.68 | 1.0 | - | - |
| 2-(2-diethylaminoethoxy)ethanol | 161.24 | 1.0 | - | - |
| Pentoxyverine | 333.47 | - | 100% | 85%[1] |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.5 mol of 1-phenyl-1-cyclopentanecarbonyl chloride and 0.5 mol of 2-(2-diethylaminoethoxy)ethanol in 300 mL of toluene.[1]
-
Reaction: Heat the mixture under reflux for 20 hours.[1]
-
Work-up: After cooling, make the mixture alkaline with an aqueous solution of sodium hydroxide and decant the layers. Wash the toluene layer with water and concentrate it under vacuum.[1]
-
Purification: Distill the residue under high vacuum to obtain the Pentoxyverine base.[1] The corresponding hydrochloride salt can be prepared by dissolving the base in ether and treating it with an ethereal solution of hydrochloric acid, followed by recrystallization from alcohol/acetone and ether.[1]
Synthesis of Naftidrofuryl Oxalate
Naftidrofuryl, a peripheral vasodilator, is synthesized by reacting 1-naphthyl-2-tetrahydrofuran propionic acid with diethylaminoethyl chloride hydrochloride.
Reaction Scheme:
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity |
| 1-naphthyl-2-tetrahydrofuran propionic acid | 284.34 | 1.0 | - |
| Diethylaminoethyl chloride hydrochloride | 172.10 | 1.1 | - |
| Naftidrofuryl Oxalate | 473.56 | - | >99.5% |
Protocol:
-
Reaction Setup: In a reaction flask, dissolve 350g of 1-naphthyl-2-tetrahydrofuran propionic acid and 100g of sodium hydroxide in 2000mL of dehydrated ethanol. Add 212g of diethylaminoethyl chloride hydrochloride.[2]
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.[2]
-
Work-up: Cool the reaction to room temperature and remove the precipitated sodium chloride by suction filtration. Decolorize the filtrate with activated carbon.[2]
-
Oxalate Salt Formation: To the filtrate, add 158g of oxalic acid dihydrate and heat to 60°C for 3 hours.[2]
-
Purification: Cool the solution to room temperature and then freeze overnight to precipitate the white solid. Filter the solid and recrystallize it twice from ethyl acetate to yield Naftidrofuryl oxalate with a purity of 99.5%.[2]
Synthesis of Carvedilol
Carvedilol is a non-selective beta-blocker synthesized by the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine. While this compound is not a direct reactant, the synthesis of the key intermediate 2-(2-methoxyphenoxy)ethylamine is a critical step.
Reaction Scheme:
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield | Purity |
| 4-(2,3-epoxypropoxy)carbazole | 239.27 | 1.0 | - | - |
| 2-(2-methoxyphenoxy)ethylamine | 167.21 | 2.25 | - | - |
| Carvedilol | 406.47 | - | 80% | >99.50% |
Protocol:
-
Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, charge 120 g (0.502 moles) of 4-(2,3-epoxypropoxy)carbazole, 188.7 g (1.13 mole) of 2-(2-methoxyphenoxy)ethylamine, and 1200 ml of dimethyl sulfoxide (DMSO).[3]
-
Reaction: Heat the reaction mass to approximately 70°C for about 20 hours.[3]
-
Work-up: Cool the reaction to 30°C and add 1200 ml of water. Extract the crude product with 1200 ml of dichloromethane. Wash the dichloromethane layer with water.[3]
-
Purification: The organic layer can be further purified by washing with aqueous sulfuric acid to a pH of 7.0-8.0. The pH is then adjusted to 4.0-4.5 to precipitate the carvedilol sulfate salt. The salt is filtered and then neutralized with 10% sodium carbonate solution in ethyl acetate. The ethyl acetate is distilled off, and the residue is crystallized from ethyl acetate to yield pure carvedilol.[4] An alternative purification involves crystallizing the crude product from toluene and then ethyl acetate to yield pure carvedilol with a purity of over 99.50%.[4]
Visualizations
The following diagrams illustrate the synthetic pathways and the biological signaling pathways of the discussed pharmaceuticals.
Caption: Synthetic pathways for Pentoxyverine, Naftidrofuryl, and Carvedilol.
Caption: Pentoxyverine's dual mechanism of action.
Caption: Naftidrofuryl's antagonism of the 5-HT2A receptor.
Caption: Carvedilol's biased agonism at the β-adrenergic receptor.
References
- 1. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
Applications of 2-(Diethylamino)ethyl Methacrylate (DEAEMA) in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(diethylamino)ethyl methacrylate (DEAEMA) in polymer chemistry. The focus is on the synthesis of DEAEMA-containing polymers and their applications in drug delivery, gene therapy, and as biocidal agents.
Introduction
2-(Diethylamino)ethyl methacrylate (DEAEMA) is a functional monomer that has garnered significant attention in the field of polymer chemistry. Its tertiary amine group provides a unique pH-responsive character to the resulting polymers. At pH values below its pKa (around 7.0-7.3), the amine group is protonated, rendering the polymer soluble in aqueous solutions. Above the pKa, the polymer becomes deprotonated and hydrophobic. This "smart" behavior makes DEAEMA-based polymers highly valuable for a range of biomedical applications.
Key Applications
The primary applications of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and its copolymers are centered around their cationic and pH-responsive nature. These include:
-
Drug Delivery: PDEAEMA can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs in their core. The pH-sensitivity of the polymer allows for triggered drug release in the acidic microenvironments of tumors or within the endosomes of cells.
-
Gene Delivery: The cationic nature of PDEAEMA allows it to form complexes, known as polyplexes, with negatively charged genetic material like plasmid DNA and siRNA. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells for therapeutic purposes.
-
Biocidal Agents: Cationic polymers, including PDEAEMA, can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. This makes them effective antimicrobial agents for coatings and other applications.
Data Presentation
Table 1: Drug Loading and Release from PDEAEMA-based Micelles
| Polymer System | Drug | Loading Content (%) | Entrapment Efficiency (%) | Cumulative Release at pH 5.0 (after 96h) (%) | Cumulative Release at pH 7.4 (after 96h) (%) | Reference |
| MPEG–PDEAEMA / MPEG–PCL (MIX1) | Doxorubicin | 26.79 | 63.19 | ~75 | <25 | [1][2] |
| MPEG–PDEAEMA / MPEG–PCL (MIX2) | Doxorubicin | 22.81 | 59.03 | ~80 | <25 | [1][2] |
| MPEG–PDEAEMA / MPEG–PCL (MIX3) | Doxorubicin | 21.46 | 54.65 | ~85 | <25 | [1][2] |
| Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 | Doxorubicin | up to 22.4 | Not Reported | >60 (at 50h) | ~40 (at 50h) | [3] |
Table 2: Gene Transfection Efficiency of Amine-Based Methacrylate Polymers
| Polymer System | Cell Line | N/P Ratio | Transfection Efficiency (%) | Cytotoxicity | Reference |
| PDMAEMA | COS-7 | 3-5 (w/w) | 3-6 | Slightly cytotoxic | [4] |
| PDMAEMA-co-NVP | OVCAR-3 | Not Reported | Increased vs. PDMAEMA | Decreased vs. PDMAEMA | [4] |
| p(HEMA-co-DMAEMA) Nanohydrogel | MCF-7 | 10 (w/w) | ~20 | Not specified | [5] |
| PDMAEMA-co-PEO | HEK 293 | >10:1 | Inferior to Lipofectamine | Less toxic than Lipofectamine | [6] |
Note: PDMAEMA (poly(2-(dimethylamino)ethyl methacrylate)) is a close analogue of PDEAEMA and its properties are often comparable.
Table 3: Biocidal Activity of Amine-Based Methacrylate Polymers
| Polymer | Bacteria | MIC (mg/mL) | pH for Optimal Activity | Reference |
| PDMAEMA | S. aureus | Variable | Around pKa and lower | [7] |
| PDMAEMA | S. epidermidis | Variable | Around pKa and lower | [7] |
| PDMAEMA | E. coli | 0.1 - 1.0 | Around pKa and higher | [7][8] |
| PDMAEMA | P. aeruginosa | 0.1 - 1.0 | Around pKa and higher | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of PDEAEMA by Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
This protocol describes a typical RAFT polymerization of DEAEMA to produce a well-defined homopolymer.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) (RAFT agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) (Initiator)
-
1,4-Dioxane (solvent)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve DEAEMA (e.g., 5.0 g, 26.7 mmol), CPADB (e.g., 74.8 mg, 0.267 mmol, for a target DP of 100), and ACPA (e.g., 15.0 mg, 0.0534 mmol, CPADB/ACPA molar ratio of 5) in 1,4-dioxane (e.g., 10 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature.
Characterization:
-
The molecular weight and polydispersity index (PDI) of the resulting PDEAEMA can be determined by gel permeation chromatography (GPC).
-
The chemical structure can be confirmed by ¹H NMR spectroscopy.
Protocol 2: Preparation of Doxorubicin-Loaded PDEAEMA Micelles
This protocol outlines the preparation of drug-loaded micelles using a pre-synthesized amphiphilic block copolymer containing a PDEAEMA block (e.g., MPEG-b-PDEAEMA).
Materials:
-
MPEG-b-PDEAEMA block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Dissolve MPEG-b-PDEAEMA (e.g., 50 mg) and DOX·HCl (e.g., 10 mg) in DMF (e.g., 5 mL).
-
Add a molar excess of TEA (relative to DOX·HCl) to deprotonate the doxorubicin. Stir the solution for 2-4 hours in the dark.
-
Slowly add deionized water dropwise to the solution under stirring to induce micelle formation.
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the organic solvent and unloaded drug. Change the water frequently.
-
Collect the solution from the dialysis bag and lyophilize to obtain the DOX-loaded micelles as a powder.
Characterization:
-
The drug loading content (DLC) and entrapment efficiency (EE) can be determined using UV-Vis spectroscopy to measure the amount of encapsulated doxorubicin.
-
The particle size and zeta potential of the micelles can be measured by dynamic light scattering (DLS).
Protocol 3: Formation and Characterization of PDEAEMA/DNA Polyplexes
This protocol describes the formation of polyplexes between a PDEAEMA-based polymer and plasmid DNA for gene delivery studies.
Materials:
-
PDEAEMA or a copolymer thereof
-
Plasmid DNA (pDNA)
-
Nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)
Procedure:
-
Prepare stock solutions of the polymer and pDNA in the chosen buffer.
-
To form the polyplexes, add the polymer solution to the pDNA solution at various N/P ratios (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA).
-
Gently mix the solutions and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
The resulting polyplexes are ready for characterization or for use in cell transfection experiments.
Characterization:
-
The formation of polyplexes and the condensation of DNA can be confirmed by a gel retardation assay using agarose gel electrophoresis.
-
The particle size and zeta potential of the polyplexes can be determined by DLS.
-
Transfection efficiency can be assessed in a suitable cell line using a reporter gene (e.g., GFP or luciferase) and quantified by flow cytometry or a luminometer.
Mandatory Visualizations
Caption: Experimental workflow for PDEAEMA synthesis and its application in drug delivery.
Caption: Logical relationship in PDEAEMA-mediated gene delivery.
References
- 1. scispace.com [scispace.com]
- 2. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
Application Notes and Protocols for Diethylaminoethoxy-ethyl Chloride Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Diethylamino)ethyl chloride, often used as its more stable hydrochloride salt, is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry. It serves as a key building block for introducing the diethylaminoethoxy-ethyl moiety into target molecules. This functional group is prevalent in a variety of biologically active compounds, including local anesthetics like procaine, where it influences the pharmacokinetic and pharmacodynamic properties of the drug. The presence of the tertiary amine can enhance water solubility and allows for the formation of salts, which is often desirable for drug formulations.
The primary route for the functionalization of 2-(diethylamino)ethyl chloride is through nucleophilic substitution reactions, where the chloride ion is displaced by a suitable nucleophile. These application notes provide detailed protocols for two common types of functionalization: O-alkylation (ether formation) with a phenolic compound and N-alkylation of a secondary amine.
Experimental Protocols
Protocol 1: O-Alkylation of 4-Nitrophenol via Williamson Ether Synthesis
This protocol describes the synthesis of 1-(2-(diethylamino)ethoxy)-4-nitrobenzene through the reaction of 2-(diethylamino)ethyl chloride with 4-nitrophenol. This reaction is an example of the Williamson ether synthesis.
Experimental Workflow:
Caption: Workflow for the O-alkylation of 4-nitrophenol.
Methodology:
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Add 2-(diethylamino)ethyl chloride hydrochloride (1.72 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the pure product.
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 4-Nitrophenol | 139.11 | 1.39 | 10 | 1.0 |
| 2-(Diethylamino)ethyl chloride HCl | 172.09 | 1.72 | 10 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 | 20 | 2.0 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| 1-(2-(diethylamino)ethoxy)-4-nitrobenzene | 238.28 | 1.9 - 2.1 | 80 - 90 |
Protocol 2: N-Alkylation of Morpholine
This protocol details the synthesis of 4-(2-(diethylamino)ethyl)morpholine by reacting 2-(diethylamino)ethyl chloride with morpholine. This reaction is a classic example of amine alkylation.
Experimental Workflow:
Caption: Workflow for the N-alkylation of morpholine.
Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine morpholine (1.05 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of acetonitrile to the flask.
-
Addition of Alkylating Agent: Add 2-(diethylamino)ethyl chloride hydrochloride (1.72 g, 10 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours, with stirring. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Dissolve the residue in 20 mL of water and basify to pH > 10 with 2M sodium hydroxide solution.
-
Extraction and Drying: Extract the aqueous solution with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Final Purification: The crude product can be further purified by vacuum distillation to obtain pure 4-(2-(diethylamino)ethyl)morpholine.
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Morpholine | 87.12 | 1.05 | 12 | 1.2 |
| 2-(Diethylamino)ethyl chloride HCl | 172.09 | 1.72 | 10 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 | 15 | 1.5 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| 4-(2-(diethylamino)ethyl)morpholine | 186.30 | 1.5 - 1.7 | 80 - 90 |
Application in Drug Development: Signaling Pathway
The diethylaminoethoxy-ethyl moiety is a key structural feature in several local anesthetic drugs, such as procaine. These drugs function by blocking nerve signal transmission.
Signaling Pathway: Action of Local Anesthetics on Voltage-Gated Sodium Channels
Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[2][3] Consequently, the pain signal is not transmitted to the central nervous system.[2]
Caption: Mechanism of local anesthetics on nerve signal transmission.
References
Application Notes and Protocols for Reactions Involving Diethylaminoethoxy-ethyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving Diethylaminoethoxy-ethyl chloride, also known as 2-(2-chloroethoxy)-N,N-diethylethanamine. This versatile reagent serves as a key building block in the synthesis of various biologically active molecules.
Introduction
This compound is a bifunctional molecule featuring a reactive chloroethyl group and a tertiary amine. This structure makes it an excellent alkylating agent for introducing the diethylaminoethoxy-ethyl moiety into a wide range of substrates, including phenols, amines, and other nucleophiles. This functional group is present in several pharmaceutical compounds, imparting specific physicochemical and pharmacological properties.
Synthesis of this compound Precursors
Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
This protocol describes the synthesis of 2-(Diethylamino)ethyl chloride hydrochloride from 2-(diethylamino)ethanol and thionyl chloride.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place 2-(diethylamino)ethanol (1 equivalent) dissolved in a dry, inert solvent such as dichloromethane or chloroform.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield pure 2-(Diethylamino)ethyl chloride hydrochloride.
Quantitative Data for Analogous Syntheses:
| Precursor | Reagent | Solvent | Yield (%) | Reference |
| N-[2-(2-Hydroxyethoxy)ethyl]-acetamide | Thionyl Chloride | Chloroform | 73-77 | Organic Syntheses Procedure |
| 2-(Dipropylamino)ethanol | Thionyl Chloride | Chloroform | 69-86 | Semantic Scholar[1] |
Reactions Involving this compound Derivatives
The primary application of this compound and its derivatives is in alkylation reactions to introduce the diethylaminoethoxy-ethyl group.
Alkylation of Phenols (Synthesis of Amiodarone Intermediate Analogue)
This protocol is adapted from the synthesis of Amiodarone, where a substituted phenol is alkylated with a diethylaminoethyl chloride derivative.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of the phenolic substrate (e.g., 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, 1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Addition of Alkylating Agent: Add 2-(Diethylamino)ethyl chloride hydrochloride (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Alkylation of Nucleobases
This protocol describes the alkylation of DNA nucleobases with 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH).[3]
Experimental Protocol:
-
Reaction with DNA:
-
Dissolve calf thymus DNA (100 µg) in water or PBS.
-
Add CDEAH to a final concentration of 100 µM.
-
Incubate the solution at 37°C for 16 hours.
-
Heat at 70°C for 1 hour to depurinate the alkylated purine bases.
-
Separate the released bases from the DNA backbone using a centrifugal filter device.[3]
-
-
Reaction with Thymine:
Quantitative Data for Alkylation Reactions:
| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-chloro-N,N-diethylethanamine | Iodomethane | Acetone/Diethyl ether | Ambient | 49 | Semantic Scholar[1] |
| 2-chloro-N,N-diethylethanamine | Iodopropane | Acetone/Diethyl ether | Ambient | 51 | Semantic Scholar[1] |
Signaling Pathways and Mechanisms of Action
Molecules synthesized using this compound derivatives have been shown to interact with various biological pathways.
DNA Damage Response and PARP1 Inhibition
As an alkylating agent, 2-chloro-N,N-diethylethanamine can modify DNA bases, triggering the Base Excision Repair (BER) pathway. This process is initiated by the enzyme Poly(ADP-ribose) polymerase 1 (PARP1), which detects the DNA damage. In PARP1-deficient cells, the repair of these DNA adducts is impaired, leading to cell death.[3][4] This mechanism suggests a potential therapeutic strategy for targeting cancers with specific DNA repair deficiencies.
Caption: DNA damage response initiated by this compound.
Cardiac Action Potential Modulation (Amiodarone)
Amiodarone, which contains a diethylaminoethoxy moiety, is a Class III antiarrhythmic agent.[5] It primarily blocks potassium channels, prolonging the repolarization phase (Phase 3) of the cardiac action potential.[1][6][7] This increases the effective refractory period and reduces myocardial excitability. Amiodarone also exhibits effects of other antiarrhythmic classes by blocking sodium and calcium channels and acting as a non-competitive antagonist at α- and β-adrenergic receptors.[1][6][7][8]
Caption: Amiodarone's multi-channel blockade of the cardiac action potential.
Serotonin (5-HT2) Receptor Antagonism (Naftidrofuryl)
Naftidrofuryl, which incorporates a diethylaminoethyl group, acts as a selective antagonist of 5-HT2 receptors.[3][4][9][10][11] In vascular diseases, serotonin (5-HT) released from platelets can cause vasoconstriction and platelet aggregation by acting on 5-HT2 receptors on smooth muscle cells and platelets.[11] By blocking these receptors, Naftidrofuryl inhibits these effects, leading to vasodilation and improved blood flow.[3][4][9][10][11]
Caption: Mechanism of 5-HT2 receptor antagonism by Naftidrofuryl.
Safety Precautions
This compound and its precursors are reactive alkylating agents and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 3. mims.com [mims.com]
- 4. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 5. Amiodarone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. litfl.com [litfl.com]
- 9. researchgate.net [researchgate.net]
- 10. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 11. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethylaminoethoxy-ethyl Chloride in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthesis strategies utilizing Diethylaminoethoxy-ethyl chloride and its analogs as key building blocks for novel organic compounds. The focus is on leveraging the Williamson ether synthesis for the introduction of the diethylaminoethoxy-ethyl moiety, a common pharmacophore in biologically active molecules.
Application Note 1: Synthesis of Antihistamine Precursors via Williamson Ether Synthesis
A prominent application of dialkylaminoalkyl halides is in the synthesis of ethanolamine-class antihistamines. The following protocol is adapted from the synthesis of Doxylamine, a potent H1 receptor antagonist. While the literature often cites the use of 2-dimethylaminoethyl chloride, the procedure is directly applicable to this compound for the creation of novel analogs.
Experimental Protocol: Synthesis of N,N-dialkyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine
This procedure outlines the etherification of a carbinol intermediate with a dialkylaminoalkyl halide.
Materials:
-
2-Pyridylphenylmethyl carbinol
-
Potassium hydroxide (KOH) pellets
-
Toluene
-
2-(Diethylamino)ethyl chloride hydrochloride (or similar dialkylaminoalkyl halide)
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Dissolve 2-Pyridylphenylmethyl carbinol in water and basify with a 20% NaOH solution.
-
Extract the aqueous layer with toluene.
-
To the resulting organic layer, add potassium hydroxide pellets and stir for 30 minutes to form "Solution A".
-
In a separate vessel, prepare "Solution B" by dissolving 2-(Diethylamino)ethyl chloride hydrochloride in a mixture of water and toluene. Cool this mixture to 0-5°C and basify with NaOH solution.
-
Add Solution B (the free base of the alkyl halide in toluene) to Solution A.
-
Heat the combined reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with water to remove inorganic salts.
-
The organic layer, containing the desired ether, can be carried forward for further steps, such as salt formation with succinic acid to yield the final active pharmaceutical ingredient.[1][2]
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of Doxylamine, which can be considered representative for this class of reaction.
| Product | Reagent | Yield | Purity | Reference |
| N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine | 2-dimethylaminoethyl chloride HCl | 78% | >99% | [1] |
| N,N-dimethyl-2-[1-phenyl-1-(2-pyridine) oxyethyl group] ethamine | 2-dimethylaminoethyl chloride HCl | 98-99% | N/A | [3] |
Experimental Workflow: Synthesis of Doxylamine
Caption: Workflow for the multi-step synthesis of Doxylamine Succinate.
Application Note 2: General Protocol for O-Alkylation of Phenols
This compound is an excellent reagent for the O-alkylation of phenols and substituted phenols to generate novel aromatic ethers, a scaffold present in numerous pharmaceuticals such as the nootropic Meclofenoxate and the beta-blocker Carvedilol. The Williamson ether synthesis provides a high-yielding and versatile method for this transformation.
General Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Substituted Phenol (e.g., 4-chlorophenoxyacetic acid, 9H-carbazol-4-ol)
-
Strong Base (e.g., Sodium Hydride (NaH), Sodium Hydroxide (NaOH))
-
Aprotic Polar Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
This compound hydrochloride
Procedure:
-
Dissolve the substituted phenol in the chosen aprotic polar solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the strong base portion-wise at 0°C to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a solution of this compound (prepared by neutralizing the hydrochloride salt) to the reaction mixture.
-
Heat the reaction to a temperature between 50°C and reflux, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship: Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Biological Context: Histamine H1 Receptor Signaling Pathway
Many compounds synthesized using this compound and its analogs, such as Doxylamine, function as antagonists at the Histamine H1 receptor. Understanding this signaling pathway is crucial for drug development professionals. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade leading to allergic and inflammatory responses.[1]
Signaling Pathway Diagram: H1 Receptor Activation
References
Application Notes and Protocols for the Scalable Synthesis of Diethylaminoethoxy-ethyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the scalable synthesis of Diethylaminoethoxy-ethyl chloride and its derivatives. The methodologies outlined are suitable for laboratory-scale research and can be adapted for larger-scale production in drug development.
Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
The most common and scalable method for the synthesis of 2-(Diethylamino)ethyl chloride hydrochloride is the reaction of 2-diethylaminoethanol with thionyl chloride. This method consistently provides high yields and purity.
Experimental Protocol
Materials:
-
2-Diethylaminoethanol
-
Thionyl chloride (SOCl₂)
-
Dry benzene or dichloromethane (CH₂Cl₂)
-
Absolute ethanol
-
Ice-salt bath
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube
Procedure:
-
In a dry three-necked flask, dissolve 2-diethylaminoethanol (1.0 mole equivalent) in dry benzene or dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add thionyl chloride (1.1-1.2 mole equivalents) dropwise to the cooled solution with constant stirring. The reaction is exothermic and will generate sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-6 hours.
-
After reflux, cool the mixture. A precipitate of 2-(diethylamino)ethyl chloride hydrochloride will form.
-
Filter the precipitate and wash it with a small amount of cold, dry benzene or dichloromethane.
-
To purify the product, the crude solid can be recrystallized from absolute ethanol. Dissolve the solid in hot ethanol and then cool the solution in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration and dry it under vacuum.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Diethylaminoethanol | Thionyl Chloride | Benzene | 6 | Reflux | 95 | >99 | [1] |
| 2-Diethylaminoethanol | Thionyl Chloride | Dichloromethane | 2 | 20-100 | 98.7 | 99.82 |
Synthesis Workflow
Caption: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride.
Synthesis of Benzimidazole Derivatives using 2-(Diethylamino)ethyl Chloride
2-(Diethylamino)ethyl chloride is a versatile building block for the synthesis of various derivatives, particularly for the alkylation of heterocyclic compounds like benzimidazoles. Many benzimidazole derivatives exhibit a wide range of biological activities.
Experimental Protocol: Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine
This protocol details the N-alkylation of a benzimidazole precursor with 2-(diethylamino)ethyl chloride in the final step of a multi-step synthesis.[1]
Materials:
-
2-(1-(4-chlorophenyl) ethyl)-5-nitro-1H-benzo[d]imidazole
-
(2-chloroethyl)diethylamine
-
Solvent (e.g., DMSO)
-
Base (e.g., K₂CO₃ or NaH)
Procedure:
-
To a solution of 2-(1-(4-chlorophenyl) ethyl)-5-nitro-1H-benzo[d]imidazole (1.0 mole equivalent) in a suitable solvent such as DMSO, add a base like potassium carbonate or sodium hydride (1.2 mole equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the benzimidazolide anion.
-
Add (2-chloroethyl)diethylamine (1.1 mole equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary for a Related Benzimidazole Synthesis
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-(4-ethoxybenzyl)-5-nitro-1H-benzoimidazole | (2-chloroethyl)diethylamine | DMSO | 12 | 120 | 80-90 | [2] |
General Workflow for N-Alkylation
Caption: General N-alkylation of heterocycles.
Signaling Pathways Associated with Diethylaminoethoxy-ethyl Derivatives
Derivatives containing the diethylaminoethoxy-ethyl moiety are found in several classes of drugs, suggesting their interaction with various signaling pathways. The terminal diethylamino group is often crucial for receptor binding and modulating biological activity.
Muscarinic Acetylcholine Receptor Antagonism
Many compounds with a diethylaminoethoxy-ethyl group act as muscarinic receptor antagonists.[3][4] These drugs competitively block the effects of acetylcholine at muscarinic receptors in the parasympathetic nervous system.
Signaling Pathway:
Caption: Muscarinic antagonist mechanism.
Cardiac Ion Channel Modulation (Antiarrhythmic Activity)
Some derivatives exhibit antiarrhythmic properties by modulating the function of cardiac ion channels, particularly sodium and potassium channels.[5][6][7] This alters the cardiac action potential and can help to control arrhythmias.
Logical Relationship:
Caption: Antiarrhythmic drug action.
Histamine H1 Receptor Antagonism (Antihistamine Activity)
The diethylaminoethoxy-ethyl moiety is a common structural feature in first-generation antihistamines.[8] These compounds act as inverse agonists at H1 receptors, blocking the actions of histamine and alleviating allergic symptoms.
Signaling Pathway:
Caption: Antihistamine H1 receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Etonitazene - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 7. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Diethylaminoethyl Chloride in the Development of Advanced Imaging Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of targeted imaging agents is a cornerstone of modern molecular medicine, enabling the non-invasive visualization and quantification of biological processes at the molecular level. A key strategy in the design of these agents is the incorporation of specific chemical moieties to optimize their pharmacokinetic and pharmacodynamic properties. One such moiety, the diethylaminoethyl group, has proven to be particularly valuable in the development of radiolabeled ligands for various biological targets. This document provides detailed application notes and protocols on the use of Diethylaminoethyl Chloride (DEC) and its derivatives in the synthesis and application of imaging agents, with a focus on their use in targeting the progesterone receptor and sigma-1 receptors.
Section 1: Chemical Properties and Rationale for Use
The diethylaminoethyl group, introduced via reagents like Diethylaminoethyl Chloride (DEC), imparts several desirable characteristics to imaging agents. Its tertiary amine is largely protonated at physiological pH, which can enhance water solubility and influence the binding affinity and selectivity for specific biological targets. Furthermore, this functional group can play a crucial role in modulating the uptake and retention of the imaging agent in target tissues.
Key Advantages of Incorporating the Diethylaminoethyl Moiety:
-
Enhanced Binding Affinity: The positively charged amine can engage in ionic interactions with negatively charged amino acid residues in the binding pockets of target proteins.
-
Improved Pharmacokinetics: The hydrophilicity of the group can be tuned to optimize blood clearance and reduce non-specific binding.
-
Versatile Synthetic Handle: The chloride is a good leaving group, facilitating nucleophilic substitution reactions for straightforward incorporation into a wide range of molecular scaffolds.
Section 2: Application in Progesterone Receptor (PR) Imaging
The progesterone receptor is a significant biomarker in breast cancer. Imaging agents that can non-invasively determine the PR status of tumors are of high clinical value. The introduction of a diethylaminoethyl side chain to progestin derivatives has been shown to be a successful strategy for developing potent and selective PR ligands.
Quantitative Data Summary
| Compound | Precursor | Radiolabel | Yield | Radiochemical Purity | Application |
| 21-[18F]fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione (a furyl-norprogesterone derivative) | Mesylate precursor of the corresponding 21-hydroxy progestin | 18F | 10-20% | >99% | Progesterone Receptor Imaging |
Experimental Protocols
Protocol 2.1: Radiosynthesis of a [18F]-labeled Progestin Derivative
This protocol describes the radiosynthesis of a fluorinated progestin derivative for PET imaging of the progesterone receptor.
Materials:
-
Mesylate precursor of the 21-hydroxy progestin
-
[18F]Fluoride (produced via a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[18F]Fluoride Activation: The aqueous [18F]fluoride solution is transferred to a reaction vessel containing K2.2.2 and K2CO3 in acetonitrile/water. The mixture is heated under a stream of nitrogen to azeotropically remove the water. Anhydrous acetonitrile is added, and the evaporation is repeated to ensure complete drying.
-
Radiolabeling Reaction: The mesylate precursor, dissolved in anhydrous acetonitrile, is added to the dried K[18F]/K2.2.2 complex. The reaction mixture is heated at a specified temperature (e.g., 85°C) for a set time (e.g., 15 minutes) to facilitate the nucleophilic substitution of the mesylate with [18F]fluoride.
-
Purification: The crude reaction mixture is cooled, diluted with water, and passed through a C18 SPE cartridge to trap the radiolabeled product and unreacted precursor. The cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities. The desired product is then eluted with an organic solvent (e.g., ethanol or acetonitrile).
-
HPLC Purification: The eluate from the SPE cartridge is further purified using a semi-preparative HPLC system to isolate the final radiolabeled compound from any remaining impurities and unlabeled precursor.
-
Formulation: The purified radiolabeled compound is collected, the organic solvent is removed by evaporation, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Workflow Diagram
Caption: Workflow for the radiosynthesis of a [18F]-labeled progestin derivative.
Section 3: Application in Sigma-1 Receptor Imaging
Sigma-1 receptors are involved in a variety of neurological processes and are implicated in several neurodegenerative diseases and psychiatric disorders. The development of selective imaging agents for sigma-1 receptors is crucial for understanding their role in disease and for the development of new therapeutics. The diethylaminoethyl moiety has been successfully incorporated into various scaffolds to create high-affinity sigma-1 receptor ligands.
Quantitative Data Summary
| Compound | Precursor | Radiolabel | Yield | Radiochemical Purity | Binding Affinity (Ki) | Application |
| N-(2-(diethylamino)ethyl)-4-[18F]fluorobenzamide | N-(2-(diethylamino)ethyl)-4-nitrobenzamide | 18F | 35-45% | >98% | 0.8 nM | Sigma-1 Receptor Imaging |
| 6-(3-(4-(2-(diethylamino)ethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylpiperazin-1-yl)pyridazine | Precursor with a suitable leaving group for radiolabeling | 11C or 18F | Not specified | Not specified | High affinity | Potential Sigma-1 Receptor Imaging |
Experimental Protocols
Protocol 3.1: Synthesis of N-(2-(diethylamino)ethyl)-4-[18F]fluorobenzamide
This protocol outlines the synthesis of a [18F]-labeled benzamide derivative for PET imaging of sigma-1 receptors.
Materials:
-
N-(2-(diethylamino)ethyl)-4-nitrobenzamide (precursor)
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
HPLC system for purification
Procedure:
-
[18F]Fluoride Activation: Similar to Protocol 2.1, the [18F]fluoride is dried and activated using K2.2.2 and K2CO3.
-
Aromatic Nucleophilic Substitution: The precursor, N-(2-(diethylamino)ethyl)-4-nitrobenzamide, is dissolved in DMSO and added to the activated [18F]fluoride. The reaction mixture is heated (e.g., at 150°C) for a specified time (e.g., 20 minutes) to facilitate the aromatic nucleophilic substitution of the nitro group with [18F]fluoride.
-
Purification: The crude reaction mixture is cooled and purified using semi-preparative HPLC to isolate the desired radiolabeled product.
-
Formulation: The collected HPLC fraction containing the product is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in saline for injection.
Signaling Pathway Diagram
Caption: Simplified signaling context for sigma-1 receptor imaging agents.
Section 4: General Considerations and Future Directions
The use of the diethylaminoethyl moiety, often introduced via Diethylaminoethyl Chloride or similar reagents, is a versatile and effective strategy in the design of imaging agents. The examples provided for progesterone and sigma-1 receptors highlight the broad applicability of this approach.
Future directions may include:
-
Exploration of other biological targets: The physicochemical properties imparted by the diethylaminoethyl group may be beneficial for targeting other receptors, enzymes, and transporters.
-
Systematic structure-activity relationship (SAR) studies: Further optimization of the linker length and substitution patterns on the diethylaminoethyl moiety could lead to imaging agents with even higher affinity and selectivity.
-
Development of theranostic agents: By chelating a therapeutic radioisotope to a diethylaminoethyl-containing ligand, it may be possible to develop agents for both imaging and therapy.
These application notes and protocols provide a foundation for researchers and drug development professionals to leverage the utility of the diethylaminoethyl functional group in the creation of novel and effective imaging agents.
Catalytic Systems for Reactions with Diethylaminoethoxy-ethyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving Diethylaminoethoxy-ethyl chloride. The information is intended to guide researchers, scientists, and drug development professionals in the efficient synthesis of molecules containing the diethylaminoethoxyethyl moiety, a common functional group in various active pharmaceutical ingredients.
Introduction
This compound (DEAE-Cl), also known as 2-(2-chloroethoxy)-N,N-diethylethanamine, is a valuable bifunctional reagent. Its structure incorporates a reactive alkyl chloride for nucleophilic substitution and a tertiary amine that can impart desirable pharmacokinetic properties to a target molecule. This document focuses on two primary classes of reactions utilizing DEAE-Cl: O-alkylation for the formation of ethers and esters, and N-alkylation for the synthesis of substituted amines. Catalytic systems, particularly phase-transfer catalysis (PTC), play a crucial role in enhancing the efficiency and selectivity of these transformations.
Core Applications and Catalytic Systems
The primary applications of this compound in drug synthesis involve the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.
O-Alkylation: Williamson Ether Synthesis and Esterification
The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4] Similarly, esterification can be achieved by reacting a carboxylate with an alkyl halide. In the context of DEAE-Cl, these reactions are often facilitated by a base to deprotonate the alcohol, phenol, or carboxylic acid, and a catalyst to enhance the reaction rate and yield.
Catalytic Systems:
-
Base-Mediated: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to generate the nucleophilic alkoxide or carboxylate.[2][5]
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, phase-transfer catalysts are highly effective.[6] These catalysts, typically quaternary ammonium or phosphonium salts, transport the anionic nucleophile from the aqueous/solid phase to the organic phase where it can react with the alkyl halide.[7] This methodology avoids the need for strictly anhydrous conditions and can lead to higher yields and milder reaction conditions.
Application Example: Synthesis of Naftidrofuryl
Naftidrofuryl is a vasodilator used in the management of peripheral and cerebral vascular disorders. Its synthesis involves the esterification of 2-(1-naphthylmethyl)-3-(tetrahydrofurfuryl)propionic acid with this compound using a phase-transfer catalyst.[2]
Quantitative Data for Naftidrofuryl Synthesis
| Parameter | Value | Reference |
| Substrate | 2R-(1-menaphthyl)-3-(2'S-tetrahydrofuran base) propanoic acid | [2] |
| Reagent | N,N-diethylaminoethyl chloride hydrochloride | [2] |
| Catalyst | Benzyltrimethylammonium chloride | [2] |
| Base | Potassium Carbonate (K2CO3) | [2] |
| Solvent System | Toluene / Water | [2] |
| Temperature | 90 °C (reflux) | [2] |
| Reaction Time | Not specified | [2] |
| Yield | Not specified | [2] |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of Naftidrofuryl
-
Dissolve 2.9 g of potassium carbonate in 25 mL of water.
-
Add 1.2 g of N,N-diethylaminoethyl chloride hydrochloride to the aqueous base solution and stir for 30 minutes until homogeneous.
-
In a separate vessel, dissolve 1.0 g of 2R-(1-menaphthyl)-3-(2'S-tetrahydrofuran base) propanoic acid in 30 mL of toluene, using sonication to aid dissolution.
-
Combine the aqueous and organic solutions in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Add 0.5 g of benzyltrimethylammonium chloride to the biphasic mixture.
-
Heat the reaction mixture to 90 °C and maintain at reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by appropriate methods.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102670580A - Preparation method for naftidrofuryl stereoisomer and medicine application - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 5. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 6. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Diethylamino)ethyl Chloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Diethylamino)ethyl chloride from 2-(Diethylamino)ethanol and thionyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-(Diethylamino)ethyl chloride?
The most common laboratory-scale synthesis involves the reaction of 2-(Diethylamino)ethanol with thionyl chloride (SOCl₂). This reaction converts the hydroxyl group of the ethanolamine into a chlorine atom, yielding the desired 2-(Diethylamino)ethyl chloride, typically as its hydrochloride salt. The reaction also produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[1][2][3]
Q2: Why is the product obtained as a hydrochloride salt?
The reaction generates hydrogen chloride (HCl) as a byproduct.[3] The basic tertiary amine of the 2-(Diethylamino)ethyl chloride product readily reacts with this in-situ generated HCl to form the stable hydrochloride salt. This is often advantageous for purification and handling of the final product.
Q3: What are the main safety precautions to consider during this synthesis?
Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂).[1] The reaction with 2-(Diethylamino)ethanol is also highly exothermic. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.[1]
-
Use dry glassware and reagents to prevent unwanted side reactions and vigorous off-gassing.
-
Control the reaction temperature, especially during the addition of reagents, by using an ice bath.[1][4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use a different chlorinating agent instead of thionyl chloride?
While thionyl chloride is widely used, other chlorinating agents can be employed. For instance, a mixture of concentrated hydrochloric acid and zinc chloride (Lucas' reagent) could potentially be used.[2] Some procedures also mention the use of sulfonic acid chlorides like p-toluenesulfonyl chloride.[2] However, thionyl chloride is often preferred because the byproducts are gaseous, which can simplify product isolation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Yield | 1. Moisture Contamination: Thionyl chloride reacts readily with water, reducing the amount available for the reaction. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. |
| 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | 2. After the initial exothermic reaction, allow the mixture to stir for a sufficient time, possibly with gentle heating or reflux as specified in the protocol, to ensure the reaction is complete.[1][2] | |
| 3. Loss of Product During Workup: The product is water-soluble, so improper extraction techniques can lead to significant loss. | 3. If performing an aqueous workup, ensure the pH is appropriately adjusted and use a suitable organic solvent for extraction. Multiple extractions are recommended. For crystallization, use an appropriate solvent system and cool the solution adequately to maximize crystal formation.[1] | |
| Dark Brown or Tarry Reaction Mixture | 1. High Reaction Temperature: The reaction is highly exothermic. If the temperature is not controlled, side reactions and decomposition can occur, leading to a dark, tarry mixture.[1] | 1. Add the 2-(Diethylamino)ethanol to the thionyl chloride solution slowly and dropwise while maintaining a low temperature using an ice bath.[1] |
| 2. Side Reactions: The formation of undesired side products can contribute to the dark color. | 2. Follow the recommended stoichiometry and reaction conditions closely. Purification by recrystallization can help remove colored impurities.[1] | |
| Difficulty in Product Isolation/Crystallization | 1. Hygroscopic Nature of the Product: The hydrochloride salt of 2-(Diethylamino)ethyl chloride is hygroscopic and can be difficult to handle, especially in a humid environment.[1] | 1. Conduct the filtration and drying steps in a dry atmosphere if possible. Dry the final product in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.[1] |
| 2. Inappropriate Crystallization Solvent: The choice of solvent is crucial for obtaining a crystalline product. | 2. Absolute ethanol is a commonly used and effective solvent for recrystallization.[1] Ensure the solvent is anhydrous. | |
| Vigorous and Uncontrolled Reaction | 1. Rapid Addition of Reagent: Adding the 2-(Diethylamino)ethanol too quickly to the thionyl chloride will result in a rapid, uncontrolled exothermic reaction and excessive gas evolution.[1] | 1. Add the 2-(Diethylamino)ethanol dropwise from a dropping funnel over a prolonged period (e.g., one hour) with efficient stirring and cooling.[1] |
| 2. Inadequate Cooling: Insufficient cooling will not dissipate the heat generated by the reaction. | 2. Ensure the reaction flask is well-submerged in an ice bath throughout the addition process.[1] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride
| Parameter | Method 1 (Organic Syntheses) [1] | Method 2 (Patent CN108084033B) [5] | Method 3 (JACS, 1944) [2] |
| Starting Material | β-Dimethylaminoethanol | Diethylaminoethanol | Diethylaminoethyl alcohol |
| Chlorinating Agent | Thionyl chloride | Thionyl chloride | Thionyl chloride |
| Solvent | None (initially) | Dichloromethane | Benzene |
| **Stoichiometry (Alcohol:SOCl₂) ** | 1 : 1.04 | Not specified | 1 : 1.1 |
| Reaction Temperature | Cooled in an ice bath, then 35-50°C | -10°C to 20°C during addition, then 20-100°C | Cooled in an ice-salt bath, then reflux |
| Reaction Time | 1 hour after addition | ≥ 2 hours | 6 hours at reflux |
| Workup/Purification | Recrystallization from absolute ethanol | Recrystallization from ethanol | Filtration and washing with benzene |
| Reported Yield | 87-90% | Not specified | 95% |
Note: Method 1 uses a dimethylamino analog, but the procedure is highly relevant.
Experimental Protocols
Detailed Methodology for the Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride (Adapted from Organic Syntheses) [1]
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a dry 1-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a 500 mL dropping funnel. The top of the condenser and the dropping funnel should be fitted with drying tubes to protect the reaction from atmospheric moisture.
-
Reagent Charging: Place the reaction flask in an ice bath. Charge the flask with 290 g (2.44 moles) of thionyl chloride.
-
Addition of Starting Material: Add 210 g (2.35 moles) of 2-(Dimethylamino)ethanol dropwise from the dropping funnel into the cooled and stirred thionyl chloride over a period of one hour. The reaction is highly exothermic, and a copious amount of sulfur dioxide gas will evolve. Maintain efficient cooling throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the reaction mixture for an additional hour. The temperature of the mixture will be in the range of 35-50°C. The mixture will appear as a brown, semi-solid slush.
-
Workup:
-
Transfer the contents of the reaction flask to a 2-liter beaker containing approximately 1 liter of absolute ethanol. This step should be done cautiously as the excess thionyl chloride will react with the ethanol, producing gaseous byproducts.
-
Heat the resulting brown solution to boiling on a hot plate.
-
Filter the hot solution to remove any small amounts of insoluble material.
-
-
Crystallization and Isolation:
-
Cool the filtrate in an ice-salt bath to induce crystallization.
-
Collect the white crystals of the product by suction filtration using a Büchner funnel.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide. An initial yield of 227-272 g (67-80%) can be expected.
-
Concentrate the mother liquor to one-third of its original volume and cool again to obtain a second crop of the product (an additional 33-69 g, 10-20%).
-
The total yield of the dried, pure product is typically in the range of 296-305 g (87-90%).
-
Visualizations
Caption: Synthesis pathway of 2-(Diethylamino)ethyl chloride hydrochloride.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. gauthmath.com [gauthmath.com]
- 4. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]
- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Diethylaminoethoxy-ethyl Chloride and Its Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Diethylaminoethoxy-ethyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound hydrochloride?
A1: The primary purification techniques are recrystallization and adsorption chromatography. Recrystallization, typically from a solvent like absolute ethanol, is effective for removing colored impurities, inorganic salts, and by-products from the synthesis, especially after treatment with thionyl chloride.[1] Adsorption chromatography, using acidic aluminum oxide or silica gel, is employed to separate the desired tertiary amine from potential primary and secondary amine impurities.[2]
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Common impurities include unreacted starting materials such as the corresponding amino alcohol, by-products from chlorinating agents (e.g., residual thionyl chloride), and related primary or secondary amines.[1][2] The hydrochloride salts of these secondary amines are often targeted for removal during purification.[2]
Q3: How should I handle and store purified this compound hydrochloride?
A3: This compound is often hygroscopic and can be corrosive.[3][4] It should be stored in a tightly sealed container in a cool, dry place.[5] It is incompatible with strong oxidizing agents and strong bases.[3][5] Always handle it in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]
Q4: Can I purify the free base form of this compound before converting it to the hydrochloride salt?
A4: Yes, purification of the tertiary amine (free base) is a common strategy. Methods like distillation or column chromatography over alumina can be effective for the free base.[2] Afterward, the purified amine can be converted to the hydrochloride salt. This approach can be particularly useful if the impurities are non-volatile.
Troubleshooting Guide
Issue 1: Low Yield After Synthesis and Workup
Q: My overall yield of this compound hydrochloride is significantly lower than expected after the reaction and initial workup. What could be the cause?
A: Low yields can stem from several factors:
-
Incomplete Reaction: The conversion of the parent alcohol using a chlorinating agent like thionyl chloride may be incomplete. Ensure sufficient reaction time and appropriate temperature control, as the reaction is often exothermic.[1]
-
Product Loss During Workup: If performing an aqueous workup, the hydrochloride salt has some water solubility. Minimize the volume of aqueous phases and consider back-extracting them with a suitable organic solvent to recover any dissolved product.
-
Degradation: The compound may be unstable under certain conditions. Avoid excessive heat and exposure to moisture.[5] The free base can be particularly susceptible to degradation.
Issue 2: Product is an Oil or Discolored Solid After Synthesis
Q: After removing the solvent from my reaction, the crude product is a brown, oily slush instead of a solid. How can I purify this?
A: This is a common issue, often caused by residual reagents like thionyl chloride or other colored impurities.[1]
-
Quench and Recrystallize: A standard procedure involves carefully transferring the crude product into a solvent such as absolute ethanol. This not only helps to quench and decompose excess thionyl chloride into gaseous by-products but also serves as the solvent for recrystallization.[1] Heating the solution, filtering it while hot to remove insoluble materials, and then cooling it should yield the purified crystalline hydrochloride salt.[1]
Issue 3: Poor Results with Silica Gel Chromatography
Q: I'm trying to purify my compound using standard silica gel column chromatography, but I'm observing severe peak tailing and poor separation. Why is this happening?
A: Basic amines, such as this compound, are known to interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction can lead to irreversible adsorption, product degradation, and significant peak tailing.[6]
-
Solution 1: Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (TEA), into your mobile phase (e.g., 0.1-1%). The TEA will "neutralize" the acidic sites on the silica, allowing your compound to elute with improved peak shape.[6]
-
Solution 2: Use an Alternative Stationary Phase: Acid-washed alumina is an excellent alternative for purifying tertiary amines and separating them from secondary amine hydrochlorides.[2] Other options include diol-bonded or cyano-bonded silica stationary phases, which are less acidic.[7]
Issue 4: Product Purity is Still Low After a Single Purification Step
Q: I have recrystallized my product, but analytical data (NMR, GC/MS) shows it is still not sufficiently pure. What is the next step?
A: If recrystallization alone is insufficient, a multi-step purification strategy is recommended. Structurally similar impurities may co-crystallize with your product.
-
Sequential Purification: First, perform a recrystallization to remove the bulk of impurities. Then, subject the recrystallized material to column chromatography. For the hydrochloride salt, a system of dichloromethane/methanol with added triethylamine on silica gel can be effective. Alternatively, convert the salt to the free base for chromatography on alumina before converting it back to the hydrochloride salt.
Data and Protocols
Table 1: Comparison of Purification Techniques
| Purification Technique | Target Impurities | Key Advantages | Common Issues & Disadvantages |
| Recrystallization | Unreacted starting materials, inorganic salts, colored by-products.[1] | Simple, scalable, and effective for crystalline solids. | May not remove structurally similar impurities; potential for yield loss in mother liquor. |
| Adsorption Chromatography (Alumina) | Primary and secondary amines/hydrochlorides.[2] | Excellent for separating amines of different classes; avoids acidic conditions of silica.[2][8] | May require conversion to free base; can be slower and use more solvent than other methods. |
| Adsorption Chromatography (Silica Gel + Amine Modifier) | Closely related derivatives, by-products. | High-resolution separation is possible. | Requires careful method development; risk of product degradation on acidic silica.[6] |
| Distillation (as free base) | Non-volatile impurities, salts. | Effective for large-scale purification if the compound is thermally stable. | Requires conversion from salt to free base and back; risk of thermal degradation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is adapted from a standard procedure for analogous aminoalkyl chloride hydrochlorides.[1]
-
Preparation: Transfer the crude product (e.g., the brown slush remaining after reaction with thionyl chloride) into a beaker or flask containing absolute ethanol. Use additional warm ethanol to rinse the reaction flask and ensure a complete transfer.
-
Decomposition & Dissolution: Heat the ethanol mixture to boiling on a hot plate in a fume hood. A significant evolution of gases (SO₂, HCl, ethyl chloride) will occur as the excess thionyl chloride is decomposed.[1] Continue heating until all the solid material has dissolved.
-
Hot Filtration: Filter the hot solution quickly through a pre-warmed funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature, then cool it further in an ice-salt bath to induce crystallization.
-
Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold, dry solvent (e.g., diethyl ether) and then dry them in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) to remove all traces of solvent and moisture.[1]
Protocol 2: Purification of Tertiary Amines using Alumina Column Chromatography
This protocol is based on a general method for separating tertiary amines from their hydrochloride impurities.[2]
-
Preparation: If starting with the hydrochloride salt, convert it to the free base by dissolving it in water, basifying with a suitable base (e.g., NaOH or K₂CO₃), and extracting the free amine into a non-polar organic solvent like xylene or dodecane. Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Column Packing: Prepare a chromatography column with acidic aluminum oxide (activity level 1, specific surface area ~200 m²/g) as the stationary phase, using a non-polar organic solvent as the eluent.[2]
-
Loading and Elution: Load the solution of the impure tertiary amine onto the top of the alumina column.
-
Separation: Elute the column with the non-polar solvent. The pure tertiary amine will pass through the column and can be collected in fractions, as it is not adsorbed. The primary and secondary amine hydrochlorities will be retained on the acidic alumina.[2]
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified tertiary amine. If desired, this can then be converted back to the hydrochloride salt.
Visualized Workflows
Caption: General purification workflow for this compound HCl.
Caption: Troubleshooting logic for amine purification on silica gel chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. opcw.org [opcw.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. biotage.com [biotage.com]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. - Google Patents [patents.google.com]
Overcoming solubility issues with Diethylaminoethoxy-ethyl chloride in reaction media
Technical Support Center: Diethylaminoethoxy-ethyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive support for overcoming solubility challenges with this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a haloalkane derivative containing both a polar tertiary amine and an ether linkage, as well as a non-polar ethyl group.[1] Consequently, its solubility is nuanced. It is generally soluble in organic solvents but has very limited solubility in water.[2][3] Its behavior is dictated by the principle of "like dissolves like"; it dissolves best in solvents with similar polarity.
Q2: Why is my this compound not dissolving in my chosen organic solvent?
A2: While soluble in many organic solvents, issues can still arise.[4] Factors include:
-
Solvent Polarity: The polarity of your solvent may not be optimal. For instance, it might be too non-polar (e.g., hexanes) or too polar.
-
Temperature: The solubility of solids in liquids generally increases with temperature, although this is not universally true for all organic compounds.[5][6]
-
Purity: Impurities in either the solute or the solvent can significantly impact solubility.
-
Concentration: You may be attempting to create a supersaturated solution.
Q3: Can I use water as a solvent or co-solvent?
A3: this compound is only slightly soluble in water. Using water alone as a solvent is generally not feasible.[2] However, in biphasic systems, particularly with a phase-transfer catalyst, water can be used as one of the phases to dissolve a water-soluble co-reactant.[7][8]
Q4: How does temperature affect the solubility of this compound?
A4: For most organic solids, solubility increases as the temperature of the solvent is raised.[9] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.[10] However, this relationship should be determined experimentally for your specific system, as some organic compounds can exhibit decreased solubility at higher temperatures.[5]
Q5: What is Phase-Transfer Catalysis (PTC) and how can it help with solubility issues?
A5: Phase-Transfer Catalysis is a powerful technique for facilitating reactions between reactants that are soluble in different, immiscible liquid phases (e.g., an aqueous phase and an organic phase).[11][12] A PTC, such as a quaternary ammonium salt, transports one reactant (often an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate like this compound.[7][13] This effectively bypasses the problem of mutual insolubility.
Troubleshooting Guide for Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Compound "oils out" or forms a separate liquid phase. | The compound is not soluble at the current concentration and temperature. The reaction medium is not a suitable solvent. | 1. Increase Temperature: Gently warm the mixture while stirring to see if the compound dissolves.[14]2. Add a Co-solvent: Introduce a miscible solvent in which the compound is known to be highly soluble. Titrate it in slowly until a homogenous solution is achieved.3. Check for Purity: Ensure the starting material and solvent are pure. Impurities can sometimes cause insolubility. |
| Reaction is sluggish or fails to initiate. | Poor solubility is limiting the interaction between reactants. One reactant is in the solid phase or in a different liquid phase. | 1. Solvent Screening: Test the solubility of your compound in a panel of solvents to find a more suitable one.2. Increase Agitation: Ensure vigorous stirring to maximize the surface area contact between the undissolved solid and the liquid phase.3. Implement Phase-Transfer Catalysis (PTC): If your co-reactant is water-soluble, use a PTC to bring it into the organic phase.[8] |
| A precipitate forms unexpectedly during the reaction. | The product of the reaction may be insoluble in the reaction medium. A change in the reaction mixture's polarity or temperature is causing the starting material or an intermediate to crash out. | 1. Analyze the Precipitate: If possible, isolate and analyze the solid to determine if it is the starting material, product, or a byproduct.[15]2. Adjust Solvent System: Add a co-solvent that can keep all components, including the product, in the solution.3. Run at Higher Dilution: Lowering the concentration of reactants may prevent the product from precipitating. |
| Difficulty with work-up due to product solubility. | The product may be partially soluble in the aqueous layer, leading to low yields during extraction.[15] | 1. Back-Extraction: Perform multiple extractions of the aqueous layer with the organic solvent.2. Salting Out: Add a saturated salt solution (e.g., NaCl brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.[16] |
Solubility Data Overview
Specific quantitative solubility data for this compound is not widely published. The following table provides a qualitative guide based on the principles of organic chemistry for haloalkanes and amines. Experimental verification is essential.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Slightly Soluble to Soluble | The alkyl and ether portions of the molecule interact well with non-polar solvents.[2] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Very Soluble | These solvents effectively solvate both the polar amine/ether groups and the non-polar alkyl portions of the molecule.[4] |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble (Water) to Soluble (Alcohols) | Very low solubility in water due to the large non-polar structure.[2] Higher solubility in alcohols, which can hydrogen bond with the amine and ether oxygens and also solvate the alkyl parts. |
Experimental Protocols
Protocol: Improving Reaction Viability Using a Co-Solvent System
This protocol is designed for situations where this compound has poor solubility in the primary reaction solvent.
Objective: To achieve a homogeneous reaction mixture by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vessel with stirring mechanism and temperature control
-
Other reactants as required by the specific synthesis
Procedure:
-
Setup: Charge the reaction vessel with the primary solvent and any other reactants (excluding this compound). Begin stirring.
-
Initial Addition: Add the this compound to the stirring mixture at the desired reaction temperature.
-
Observation: Observe the mixture. If the compound does not fully dissolve or "oils out," proceed to the next step.
-
Co-solvent Addition: Slowly add the co-solvent (THF) dropwise or in small aliquots to the reaction mixture.
-
Monitor for Homogeneity: Continue adding the co-solvent while stirring vigorously until the mixture becomes a single, clear phase.
-
Volume Consideration: Record the total volume of co-solvent added. Be mindful that altering the solvent ratio can affect reaction kinetics and product selectivity.
-
Proceed with Reaction: Once the solution is homogeneous, allow the reaction to proceed as planned.
-
Work-up: During work-up, be aware that the presence of the co-solvent may affect extractions. It may need to be removed via distillation or rotovap before proceeding with aqueous washes.
Protocol: Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol demonstrates how to react water-soluble sodium phenoxide with organic-soluble this compound.
Objective: To synthesize an ether from two reactants in immiscible phases using a phase-transfer catalyst.
Materials:
-
This compound
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Deionized Water
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB)
-
Reaction vessel with mechanical stirrer, condenser, and temperature control
Procedure:
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the phenol and sodium hydroxide in water to form sodium phenoxide in the aqueous phase.
-
Organic Phase Addition: Add the toluene to the vessel, followed by the this compound. You will observe two distinct layers.
-
Catalyst Addition: Add a catalytic amount of TBAB (typically 1-5 mol%) to the biphasic mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80°C) and stir vigorously. High shear stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS). The reaction is often complete within a few hours.
-
Work-up - Phase Separation: Once the reaction is complete, cool the mixture to room temperature and stop stirring. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Remove the aqueous layer. Wash the organic layer with water and then with brine to remove the catalyst and any remaining water-soluble species.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
-
Purification: Purify the product as necessary, for example, by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for Phase-Transfer Catalysis.
References
- 1. Haloalkanes: Properties and Applications | Algor Cards [cards.algoreducation.com]
- 2. quora.com [quora.com]
- 3. Haloalkane | NEB Grade 12 Notes | Organic Chemistry | Sajha Notes [sajhanotes.com]
- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. scienceinfo.com [scienceinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchpublish.com [researchpublish.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. biomedres.us [biomedres.us]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
Optimizing reaction conditions (temperature, time, stoichiometry) for Diethylaminoethoxy-ethyl chloride
For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is paramount. This guide provides a comprehensive technical support center for the optimization of reaction conditions for Diethylaminoethoxy-ethyl chloride, offering troubleshooting advice and frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are temperature, reaction time, and the stoichiometry of the reactants. This reaction is highly exothermic, and precise control of the temperature is crucial to prevent side reactions and ensure a high yield and purity of the final product.
Q2: My reaction mixture is turning dark brown and producing a lot of gas. Is this normal?
A2: A color change to brown and the evolution of gases such as sulfur dioxide (SO2) and hydrogen chloride (HCl) are expected during this reaction, particularly when using thionyl chloride.[1] However, excessively vigorous gas evolution may indicate that the reaction temperature is too high. It is essential to conduct the reaction in a well-ventilated fume hood.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields can result from several factors:
-
Inadequate temperature control: Allowing the reaction temperature to rise uncontrollably can lead to the formation of byproducts.
-
Improper stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Moisture contamination: The product is known to be hygroscopic, and the presence of moisture can affect the yield.[1]
-
Insufficient reaction time: The reaction may not have proceeded to completion.
Q4: How can I purify the final product?
A4: Recrystallization from a suitable solvent, such as absolute ethanol, is a common and effective method for purifying the product.[1] The process typically involves dissolving the crude product in hot ethanol, filtering out any insoluble materials, and then cooling the solution to induce crystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Vigorous, Uncontrolled Reaction | Reaction temperature is too high due to the exothermic nature of the reaction. | Ensure efficient cooling using an ice bath or ice-salt bath throughout the addition of the reactant.[1][2] The rate of addition of the aminoethanol should be slow and controlled. |
| Clogging of Dropping Funnel | Solid product is forming in the dropping funnel. | Position the tip of the dropping funnel so that the drops fall directly into the reaction mixture without running down the sides of the flask.[1] |
| Product is a Brown Semisolid Slush | This is a normal observation for the crude product before purification. | Proceed with the workup and purification steps, such as recrystallization from ethanol, to obtain a pure, white crystalline product.[1] |
| Low Purity of Final Product | Incomplete reaction or presence of unreacted starting materials or byproducts. | Optimize reaction time and temperature. Ensure the correct stoichiometry is used. Purify the product thoroughly using recrystallization. |
| Difficulty in Isolating the Product | The product may be hygroscopic and difficult to handle. | Dry the final product in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide.[1] |
Experimental Protocols
Below are summarized experimental protocols based on established literature procedures.
Protocol 1: Synthesis using Thionyl Chloride in Benzene
This protocol is adapted from a procedure described in the Journal of the American Chemical Society.[2]
-
Reaction Setup: In a two-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve 205 g (1.75 moles) of diethylaminoethyl alcohol in 500 ml of dry, thiophene-free benzene.
-
Reactant Addition: Chill the flask in an ice-salt bath. Slowly add 230 g (1.93 moles) of thionyl chloride with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for six hours on a steam bath.
-
Workup: Cool the mixture. Filter the dark precipitate and wash it with dry benzene.
-
Isolation: The resulting brown solid is the diethylaminoethyl chloride hydrochloride. A yield of approximately 95% can be expected.[2]
Protocol 2: Synthesis using Thionyl Chloride without Solvent
This protocol is based on a procedure from Organic Syntheses.[1]
-
Reaction Setup: In a dry 1-liter flask fitted with a sealed mechanical stirrer, an efficient reflux condenser, and a 500-ml dropping funnel, place 290 g (2.44 moles) of thionyl chloride. Cool the flask in an ice bath.
-
Reactant Addition: Add 210 g (2.35 moles) of β-dimethylaminoethanol dropwise to the cooled thionyl chloride over a period of one hour. Maintain cooling to keep the reaction temperature below 50°C.[1]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture for another hour. The temperature of the mixture will be between 35–50°C.[1]
-
Workup: Transfer the resulting brown semisolid slush to a beaker containing approximately 1 liter of absolute ethanol. Heat the solution to boiling and then filter it while hot.
-
Isolation: Cool the filtrate in a salt-ice bath to obtain white crystals of the product. A total yield of 87–90% can be achieved after a second crop is obtained from the filtrate.[1]
Data Summary
The following tables summarize the quantitative data for the key reaction parameters from the cited protocols.
Table 1: Stoichiometry of Reactants
| Reactant 1 | Moles | Reactant 2 | Moles | Molar Ratio (R1:R2) | Reference |
| Diethylaminoethyl alcohol | 1.75 | Thionyl chloride | 1.93 | 1 : 1.10 | [2] |
| β-Dimethylaminoethanol | 2.35 | Thionyl chloride | 2.44 | 1 : 1.04 | [1] |
| Dimethylethanolamine | 1 | Thionyl chloride | 1.05 - 1.2 | 1 : 1.05-1.2 | [3] |
Table 2: Reaction Temperature and Time
| Protocol Step | Temperature | Time | Reference |
| Reactant Addition | Ice-salt bath | - | [2] |
| Reaction | Room Temperature to Reflux | 6 hours | [2] |
| Reactant Addition | Below 50°C (Ice bath) | 1 hour | [1] |
| Reaction | 35–50°C | 1 hour | [1] |
| Chlorination Reaction | 5–15°C (Ice water bath) | - | [3] |
| Reflux Reaction | - | 1 hour | [3] |
| Reactant Addition | -10–20°C | - | [4] |
| Reaction | 20–100°C | ≥ 2 hours | [4] |
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 4. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
Identification and removal of impurities from Diethylaminoethoxy-ethyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylaminoethoxy-ethyl chloride, focusing on the identification and removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound, particularly when synthesized from diethylaminoethanol and thionyl chloride, include:
-
Unreacted Starting Materials: Diethylaminoethanol.
-
Excess Reagents: Thionyl chloride (SOCl₂).
-
Reaction By-products: Hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1]
-
Side Products: Small amounts of unidentified compounds formed through side reactions.
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the main component and quantify non-volatile impurities.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can help identify functional groups associated with potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities.
Q3: What are the general strategies for removing these impurities?
A3: The primary purification strategies include:
-
Recrystallization: This is a common and effective method for purifying the solid hydrochloride salt of this compound.[1][6]
-
Distillation/Evaporation: To remove volatile impurities like excess thionyl chloride and reaction by-products.[7][8][9][10]
-
Aqueous Workup: To remove water-soluble impurities like HCl and the hydrochloride salt of unreacted diethylaminoethanol.
-
Solvent Extraction: To partition the desired product and impurities between two immiscible solvents.
Q4: My final product is a brownish semi-solid. What could be the cause?
A4: A brownish color often indicates the presence of impurities from the reaction, particularly if an excess of thionyl chloride was used and the reaction temperature was not well-controlled.[1] Purification by recrystallization should yield a white to off-white crystalline solid.[11][12]
Troubleshooting Guides
Issue 1: Presence of Unreacted Diethylaminoethanol
-
Problem: The final product shows a peak corresponding to diethylaminoethanol in the GC-MS or NMR spectrum.
-
Cause: Incomplete reaction or use of insufficient thionyl chloride.
-
Solution:
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water or a dilute acid solution. The protonated diethylaminoethanol will partition into the aqueous layer.
-
Recrystallization: If the product is in its hydrochloride salt form, recrystallization from a suitable solvent like ethanol can effectively remove the more soluble diethylaminoethanol hydrochloride.[1]
-
Issue 2: Residual Thionyl Chloride
-
Problem: A sharp, acidic odor is present, and analytical data may show traces of thionyl chloride or its decomposition products.
-
Cause: Use of a large excess of thionyl chloride and inefficient removal after the reaction.
-
Solutions:
-
Evaporation/Distillation: Remove the bulk of the excess thionyl chloride by distillation or rotary evaporation. A cold trap is essential to capture the volatile and corrosive SOCl₂.[8][10]
-
Co-evaporation: Add a high-boiling point inert solvent like toluene and evaporate the mixture. This helps to azeotropically remove the final traces of thionyl chloride. Repeat this process 2-3 times for best results.[9]
-
Quenching: Cautiously add the reaction mixture to a cold solution of a suitable alcohol (e.g., ethanol or isopropanol). The alcohol will react with the excess thionyl chloride to form gaseous by-products that can be easily removed.[1][13] Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Issue 3: Product is an Oil Instead of a Crystalline Solid
-
Problem: The this compound hydrochloride does not crystallize upon cooling.
-
Cause: Presence of significant amounts of impurities that inhibit crystallization, or the presence of residual solvent. The compound can also be hygroscopic.[1]
-
Solutions:
-
Purification: First, apply the appropriate purification steps from Issues 1 and 2 to remove major impurities.
-
Solvent Selection for Recrystallization: Ensure the correct solvent system is used for recrystallization. Absolute ethanol is a commonly used solvent.[1] Experiment with solvent/anti-solvent systems if single-solvent recrystallization is unsuccessful.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual moisture or solvent that could prevent crystallization.
-
Data Presentation
Table 1: Illustrative Purity of this compound Before and After Purification
| Impurity | Concentration in Crude Product (%) | Concentration after Aqueous Wash & Recrystallization (%) |
| Diethylaminoethanol | 5.2 | < 0.1 |
| Thionyl Chloride By-products | 2.5 | Not Detected |
| Other Side Products | 1.8 | < 0.2 |
| Purity of this compound HCl | 90.5 | > 99.7 |
Table 2: Comparison of Purification Methods for Removal of Key Impurities
| Purification Method | Target Impurity | Typical Efficiency | Notes |
| Aqueous Wash | Diethylaminoethanol, HCl | High | Effective for water-soluble impurities. |
| Recrystallization | Diethylaminoethanol, Side Products | Very High | Best for achieving high purity of the solid hydrochloride salt.[6] |
| Distillation/Evaporation | Thionyl Chloride, SO₂, HCl | High | Necessary for removing volatile reagents and by-products.[10] |
| Co-evaporation with Toluene | Residual Thionyl Chloride | Very High | Ensures complete removal of trace amounts of thionyl chloride.[9] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for identifying volatile and semi-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or methanol.
-
Vortex the vial to ensure complete dissolution.
-
-
GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the impurity peaks with a commercial library (e.g., NIST) for tentative identification.
-
Confirm the identity of key impurities by running authentic standards if available.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound hydrochloride.
-
Dissolution:
-
Transfer the crude, semi-solid product into a beaker.
-
Add a minimal amount of boiling absolute ethanol to dissolve the solid.[1] Stir continuously.
-
-
Hot Filtration:
-
If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with filter paper to remove it.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice-water bath to induce further crystallization.[1]
-
-
Isolation and Washing:
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
-
Drying:
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Logical relationship between problems, causes, and solutions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. [PDF] Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate | Semantic Scholar [semanticscholar.org]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
- 12. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Monitoring Reactions with Diethylaminoethoxy-ethyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring the progress of chemical reactions involving Diethylaminoethoxy-ethyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction with this compound?
A1: The most common analytical techniques for monitoring reactions involving this compound, an alkyl halide, are Thin Layer Chromatography (TLC), Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the properties of the reactants and products, and the available equipment.
Q2: What are the main safety concerns when working with this compound?
A2: this compound hydrochloride is a hazardous substance. It is toxic if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2][3][4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4][5] Refer to the Safety Data Sheet (SDS) for complete safety information before starting any experiment.[1][2][3][4]
Q3: What are the typical side reactions to be aware of when using this compound in an alkylation reaction?
A3: In alkylation reactions, particularly with amines, over-alkylation is a common side reaction. The product of the initial reaction, a tertiary amine, can still be nucleophilic and react with another molecule of this compound to form a quaternary ammonium salt.[2][4] Another potential side reaction, especially with sterically hindered nucleophiles or at elevated temperatures, is elimination (E2) to form an alkene, although this is less common with primary alkyl halides.[6][7][8]
Q4: How can I purify the product from a reaction involving this compound?
A4: Purification techniques will depend on the properties of your product. Common methods include:
-
Extraction: To separate the product from water-soluble impurities.
-
Column Chromatography: Effective for separating the desired product from starting materials and byproducts based on polarity.
-
Distillation: Suitable for volatile and thermally stable liquid products.
-
Recrystallization: For solid products.
Troubleshooting Guides
Issue 1: The reaction is not proceeding, or is very slow according to TLC/GC analysis.
| Possible Cause | Suggested Solution |
| Low reaction temperature | Gradually increase the reaction temperature. Many Williamson ether syntheses and amine alkylations require heating to proceed at a reasonable rate.[7] |
| Poor solubility of reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system. |
| Inactive nucleophile | If using an alcohol as a nucleophile, it may need to be deprotonated with a suitable base (e.g., sodium hydride) to form the more reactive alkoxide.[6][7] If using an amine, ensure the free base form is present. |
| Degraded this compound | This reagent is sensitive to moisture.[4] Use a fresh bottle or ensure it has been stored under anhydrous conditions. Consider testing the purity of the starting material. |
Issue 2: Multiple spots are observed on the TLC plate, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Over-alkylation of amine nucleophile | This is a common issue where the product amine reacts further with the alkyl halide.[2][4] To minimize this, use a large excess of the starting amine. This statistically favors the reaction of the alkyl halide with the more abundant primary or secondary amine.[9] Alternatively, consider a different synthetic route like reductive amination.[2] |
| Elimination side reaction | This is more likely with secondary or tertiary alkyl halides but can occur with primary halides under harsh conditions (strong, bulky base and high temperature).[6][8] If elimination is suspected, try using a less sterically hindered base and a lower reaction temperature. |
| Hydrolysis of this compound | In the presence of water, the alkyl chloride can hydrolyze to the corresponding alcohol (diethylaminoethoxyethanol). Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
This protocol is a general guideline for monitoring a reaction where this compound is consumed.
Methodology:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting:
-
On the baseline of the TLC plate, spot a dilute solution of your starting material (the nucleophile).
-
Spot a dilute solution of this compound.
-
Co-spot the starting material and this compound in the middle lane.
-
As the reaction proceeds, take small aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours) and spot them on the plate.
-
-
Eluent Selection: A common starting eluent for separating amines and alkyl halides is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For basic compounds like amines, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent system can improve spot shape and separation. A good starting point could be 10-50% ethyl acetate in hexane. For more polar compounds, a system like 10% methanol in dichloromethane can be effective.[10][11]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: If your compounds are UV active, visualize the spots under a UV lamp (254 nm).
-
Staining: If the compounds are not UV active, use a staining solution. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups.
-
Data Interpretation: Monitor the disappearance of the starting material spots and the appearance of a new spot for the product. The reaction is considered complete when the limiting reagent spot is no longer visible.
| Compound Type | Typical Rf Value Range (10% MeOH in DCM) |
| This compound | 0.6 - 0.8 |
| Product (e.g., corresponding ether/amine) | 0.3 - 0.5 |
| Starting Nucleophile (e.g., an alcohol) | 0.2 - 0.4 |
Note: These are estimated Rf values and will vary depending on the exact solvent system and the nature of the reactants and products.
Monitoring Reaction Progress by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and thermally stable compounds.
Methodology:
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture (e.g., by adding water or a suitable solvent). Extract the organic components with a solvent like dichloromethane or ethyl acetate. Dry the organic layer and dilute to an appropriate concentration for GC-MS analysis.
-
GC-MS Conditions:
-
Column: A standard non-polar or medium-polarity column such as a DB-5ms or DB-624 is often suitable for separating alkyl halides and amines.[12]
-
Injection: Use a split or splitless injection depending on the concentration of your sample.
-
Oven Program: Start with an initial temperature of around 50-70°C, hold for a few minutes, then ramp up to 250-280°C.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
Data Interpretation: Monitor the decrease in the peak area of the this compound and the increase in the peak area of the product over time. The mass spectra will help in confirming the identity of the peaks.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 5 - 10 | Fragmentation pattern will show loss of chlorine and cleavage of the ethyl ether linkage. |
| Product (e.g., ether) | 8 - 15 | Will depend on the nucleophile used. |
Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique, especially for less volatile or thermally unstable compounds.
Methodology:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is a good starting point.[13]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol. For example, start with a higher percentage of water and gradually increase the organic solvent percentage.
-
Detection: A UV detector is commonly used. If the compounds lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed.
-
Wavelength: Monitor at a wavelength where either the starting material or the product has some absorbance (e.g., 210-230 nm for compounds without strong chromophores).
-
Data Interpretation: Track the decrease in the peak area of the reactant and the increase in the peak area of the product over time.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
Monitoring Reaction Progress by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is excellent for kinetic studies.
Methodology:
-
Sample Preparation: The reaction can be run directly in an NMR tube using a deuterated solvent. Alternatively, aliquots can be taken from a larger reaction vessel, quenched, and then prepared for NMR analysis.
-
NMR Acquisition: Acquire 1H NMR spectra at regular intervals.
Data Interpretation: Monitor the change in the integrals of specific proton signals corresponding to the reactant and the product. For a reaction of this compound with an alcohol (ROH) to form an ether (R-O-CH2CH2-O-CH2CH2-N(Et)2), you would typically observe:
-
A decrease in the integral of the -CH2-Cl protons of the starting material (around 3.7 ppm).
-
An increase in the integral of the newly formed -O-CH2- protons in the product.
Estimated ¹H NMR Chemical Shifts (in CDCl₃):
| Group | This compound (ppm) | Expected Product (Ether) (ppm) |
| -N(CH₂CH₃)₂ | ~1.1 (t) | ~1.0 (t) |
| -N(CH₂CH₃)₂ | ~2.6 (q) | ~2.5 (q) |
| -O-CH₂-CH₂-N- | ~2.7 (t) | ~2.6 (t) |
| -O-CH₂-CH₂-N- | ~3.6 (t) | ~3.5 (t) |
| -CH₂-Cl | ~3.7 (t) | - |
| Product specific signal (e.g., R-O-CH₂-) | - | ~3.6-4.0 (t) |
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Separation of 2-[2-(Diethylamino)ethoxy]ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability issues and degradation pathways of Diethylaminoethoxy-ethyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Diethylaminoethoxy-ethyl chloride and its more common hydrochloride salt, 2-(Diethylamino)ethyl chloride hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 2-(Diethylamino)ethyl chloride hydrochloride?
A1: The primary degradation pathway for 2-(Diethylamino)ethyl chloride hydrochloride in aqueous solutions is through intramolecular cyclization. The lone pair of electrons on the tertiary amine nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly reactive N,N-diethylaziridinium ion. This reaction is significantly accelerated in neutral or basic conditions.
Q2: How does pH affect the stability of 2-(Diethylamino)ethyl chloride hydrochloride solutions?
A2: The stability of 2-(Diethylamino)ethyl chloride hydrochloride is highly dependent on pH. In acidic solutions (pH < 4), the tertiary amine is protonated, which prevents the intramolecular cyclization, rendering the compound relatively stable.[1] As the pH increases towards neutral and basic conditions, the amine is deprotonated, facilitating rapid cyclization to the N,N-diethylaziridinium ion.
Q3: What are the recommended storage conditions for 2-(Diethylamino)ethyl chloride hydrochloride?
A3: To ensure stability, 2-(Diethylamino)ethyl chloride hydrochloride should be stored in a dry, cool, and well-ventilated place in tightly sealed containers.[2][3] It is hygroscopic and sensitive to moisture, so exposure to the atmosphere should be minimized.[4] Storage under an inert atmosphere is also recommended.[4]
Q4: What materials are incompatible with 2-(Diethylamino)ethyl chloride hydrochloride?
A4: 2-(Diethylamino)ethyl chloride hydrochloride is incompatible with strong oxidizing agents and strong bases.[4] Contact with bases will deprotonate the amine, leading to rapid degradation.
Q5: What are the hazardous decomposition products of 2-(Diethylamino)ethyl chloride hydrochloride?
A5: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Loss of potency or unexpected reaction products in aqueous solution. | Intramolecular cyclization to the reactive N,N-diethylaziridinium ion, which can then react with nucleophiles in the reaction mixture. | Maintain the pH of the stock solution below 4 to ensure the amine is protonated and cyclization is inhibited. Prepare aqueous solutions fresh before use. |
| Inconsistent analytical results (e.g., variable peak areas in chromatography). | Degradation of the analyte in the sample vial, especially if the sample is dissolved in a neutral or basic solvent. | Use a diluent with a pH below 4 for all analytical work. Analyze samples promptly after preparation. |
| Precipitate formation when dissolving in a buffered solution. | Reaction with buffer components or change in solubility due to pH adjustment. | Assess the compatibility of the chosen buffer system. Ensure the final pH of the solution is within the stable range for the compound. |
| Discoloration of the solid material upon storage. | Exposure to moisture or air, leading to slow degradation. | Ensure the container is tightly sealed and consider storing in a desiccator or glove box with an inert atmosphere. |
Degradation Pathways and Kinetics
The primary degradation of 2-(Diethylamino)ethyl chloride hydrochloride proceeds through a two-step pathway in aqueous environments:
-
Intramolecular Cyclization: The deprotonated tertiary amine undergoes an intramolecular nucleophilic substitution to form the N,N-diethylaziridinium ion.
-
Hydrolysis: The strained aziridinium ring is susceptible to nucleophilic attack by water, leading to the formation of 2-(diethylamino)ethanol.
| Compound | Temperature (°C) | Rate Constant (k) for Cyclization (min⁻¹) |
| N-methyl-bis-(β-chloroethyl)-amine | 25 | 0.23 |
| N-ethyl-bis-(β-chloroethyl)-amine | 25 | 0.18 |
| tris-(β-chloroethyl)-amine | 25 | 0.015 |
This data is illustrative and based on analogous compounds. Actual degradation rates for 2-(Diethylamino)ethyl chloride may vary.
Degradation Pathway of 2-(Diethylamino)ethyl chloride
References
Preventing polymerization of Diethylaminoethoxy-ethyl chloride during storage
Technical Support Center: Monomer Stability and Storage
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals on preventing the polymerization of reactive monomers, with a focus on compounds structurally related to Diethylaminoethoxy-ethyl chloride, such as 2-(Diethylamino)ethyl methacrylate (DEAEMA), which are prone to spontaneous polymerization during storage.
Frequently Asked Questions (FAQs)
Q1: The monomer I'm using, this compound, is not a standard catalog chemical. Could I be working with a related compound?
It is possible that "this compound" refers to a specialty monomer or that the name is a slight misnomer for a more common compound. Many researchers in drug development work with monomers like 2-(Diethylamino)ethyl methacrylate (DEAEMA) or the corresponding acrylate (DEAEA). These compounds share structural similarities with the name you provided and are well-known for their tendency to polymerize if not stored correctly. Often, these amines are supplied as hydrochloride salts to improve their stability. This guide will focus on best practices for such monomers.
Q2: Why is my monomer polymerizing during storage?
Spontaneous polymerization is a common issue with highly reactive monomers like vinyl and acrylate compounds. The primary causes include:
-
Depletion of Inhibitor: Most monomers are shipped with a small amount of an inhibitor (e.g., MEHQ, BHT) that prevents polymerization. Over time, or due to improper storage, this inhibitor can be consumed.
-
Exposure to High Temperatures: Heat can provide the energy needed to initiate polymerization.
-
Presence of Oxygen (for certain inhibitors): Some common inhibitors, like MEHQ, require the presence of a small amount of oxygen to be effective. Storing under a completely inert atmosphere (like pure nitrogen or argon) can render the inhibitor useless.
-
Exposure to UV Light: Ultraviolet light can trigger the formation of free radicals, which initiate the polymerization chain reaction.
-
Contamination: Impurities such as metal ions (e.g., from rust) or peroxides can act as initiators.
Q3: What is the role of an inhibitor and how does it work?
Inhibitors are chemical compounds added in small quantities (typically in parts-per-million) to reactive monomers to prevent spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with free radicals as they form, the inhibitor effectively "quenches" the reaction before it can propagate. This process is often referred to as radical scavenging.
Q4: How should I store my reactive monomer to ensure its stability?
Proper storage is critical for maximizing the shelf-life of your monomer. Key recommendations include:
-
Temperature: Store at the recommended temperature, typically between 2°C and 8°C, to minimize the rate of spontaneous radical formation.
-
Atmosphere: For monomers stabilized with inhibitors like MEHQ, a headspace of air (containing oxygen) is necessary for the inhibitor to function correctly. Do not store under a fully inert atmosphere unless specified by the manufacturer.
-
Light: Store in an opaque or amber-colored container to protect the monomer from UV light exposure.
-
Container: Use the original container whenever possible. If transferring, ensure the new container is clean, dry, and made of a compatible material (e.g., glass or stainless steel).
Troubleshooting Guide
Problem: I've observed an increase in the viscosity of my monomer, or solid particles have formed.
This is a clear indication that polymerization has started.
-
Immediate Action:
-
Do not attempt to heat the container, as this can accelerate the polymerization, potentially leading to a dangerous runaway reaction.
-
Carefully check the temperature of the container. If it is warm to the touch, move it to a well-ventilated area (fume hood) away from other chemicals.
-
If the polymerization appears to be progressing rapidly (e.g., boiling, fuming), evacuate the area and contact your institution's safety officer.
-
-
Investigation and Prevention:
-
Check Inhibitor Levels: If the material is still mostly liquid, you can test for the presence of the inhibitor using techniques like High-Performance Liquid Chromatography (HPLC).
-
Review Storage Conditions: Verify that the storage temperature, light exposure, and atmosphere are in line with the manufacturer's recommendations.
-
Dispose of Polymerized Material: Once a monomer has begun to polymerize, it is generally not salvageable for use in controlled polymerization reactions. It should be disposed of according to your institution's hazardous waste guidelines.
-
Problem: My polymerization reaction is giving inconsistent results (e.g., different reaction rates, final molecular weights).
This could be due to partial polymerization or oligomer formation in your monomer stock.
-
Solution:
-
Purify the Monomer: Before your experiment, pass the monomer through a column packed with an inhibitor remover (e.g., basic alumina) to remove both the storage inhibitor and any oligomers that may have formed. Important: Use the purified monomer immediately, as it will be highly reactive and will not have any protection against spontaneous polymerization. Only purify the amount you need for the experiment at hand.
-
Verify Monomer Quality: Before use, consider running a quality control check, such as NMR spectroscopy, to ensure the purity of the monomer.
-
Data Presentation
The table below summarizes typical storage conditions and inhibitor concentrations for a representative reactive monomer, 2-(Diethylamino)ethyl methacrylate (DEAEMA). Always consult the Safety Data Sheet (SDS) and product information provided by your specific supplier for the most accurate information.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C to 8°C | Reduces the rate of spontaneous radical formation. |
| Inhibitor | Monomethyl ether hydroquinone (MEHQ) | An effective free-radical scavenger that prevents the initiation of polymerization. |
| Inhibitor Concentration | 700 - 1100 ppm | A typical range to ensure stability during shipping and storage. |
| Required Atmosphere | Air headspace | Oxygen is required for MEHQ to function as a polymerization inhibitor. |
| Light Protection | Store in an opaque or amber container | Prevents UV light from initiating polymerization. |
| Recommended Shelf Life | 6-12 months (unopened, under proper storage conditions) | Inhibitor levels can deplete over time, increasing the risk of polymerization. |
Experimental Protocols
Protocol 1: Removal of Inhibitor for Experimental Use
This protocol describes how to remove the storage inhibitor from a monomer immediately before a polymerization reaction.
Materials:
-
Reactive monomer (e.g., DEAEMA)
-
Basic activated alumina
-
Glass chromatography column or a syringe with a frit
-
Collection flask (round-bottom flask or vial)
-
Nitrogen or argon source (for inert atmosphere during use)
Procedure:
-
Prepare the Column: Pack a glass chromatography column with a plug of glass wool at the bottom, followed by a sufficient amount of basic activated alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is a 5-10 fold excess by weight).
-
Equilibrate the Column: If your reaction is sensitive to moisture, you may want to use oven-dried glassware and flush the column with a dry, inert gas.
-
Load the Monomer: Carefully add the inhibited monomer to the top of the alumina column.
-
Elute the Monomer: Allow the monomer to pass through the column via gravity. The alumina will adsorb the phenolic inhibitor (like MEHQ).
-
Collect the Purified Monomer: Collect the clear, inhibitor-free monomer in the collection flask.
-
Immediate Use: The purified monomer is now highly reactive and should be used immediately. If it needs to be stored for a very short period (a few hours), keep it on ice and under an inert atmosphere.
Visualizations
Below are diagrams illustrating key concepts related to monomer stability and troubleshooting.
Caption: Troubleshooting workflow for suspected monomer polymerization.
Caption: Mechanism of radical polymerization and inhibitor action.
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of reactive alkylating agents such as 2-(Diethylamino)ethyl chloride hydrochloride is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of the primary analytical methodologies for the determination of this compound and its close analogs, which are often considered potential genotoxic impurities. The methods discussed are primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering high sensitivity and specificity required for trace-level analysis.
While specific methods for Diethylaminoethoxy-ethyl chloride were not found in the immediate search, the analytical principles and techniques for the closely related and structurally similar compound, 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), are directly applicable and presented here as a reliable surrogate.
Quantitative Data Summary
The performance of analytical methods is critical for their application in a regulated environment. The following table summarizes the key quantitative parameters for the GC-MS and LC-MS methods developed for the analysis of analogous dialkylaminoethyl chlorides.
| Parameter | GC-MS Method for DMC HCl | LC-MS Method for DMC[1] |
| Limit of Detection (LOD) | 0.94 ppm | < 0.05 to 0.1 ppm[1] |
| Limit of Quantification (LOQ) | 3.7 ppm | 0.2 ppm (as lower end of linear range)[1] |
| Linearity Range | 18.75 - 56.25 ppm | 0.2 - 10 ppm[1] |
| Correlation Coefficient (r²) | 0.996 | > 0.999[1] |
| Accuracy (% Recovery) | 92.9% - 101.4% | Not explicitly stated |
| Precision (%RSD) | 5.3% - 13.21% | < 7% at 1.0 ppm[1] |
| Instrumentation | GC-MS/MS | LC-MS with electrospray ionization[1] |
| Sample Matrix | Chlorpheniramine Maleate | Diltiazem Hydrochloride[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the key experiments cited.
GC-MS Method for 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl)[1]
This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances like Chlorpheniramine Maleate.
a) Sample Preparation:
-
Dissolve approximately 100 mg of the drug substance in 1 mL of Dimethyl Sulfoxide (DMSO).
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan (e.g., mass range 40 – 700 amu).
c) Data Analysis:
-
Quantify the peak corresponding to DMC HCl using a calibration curve prepared with certified reference standards.
LC-MS Method for N,N-dimethylaminoethyl chloride (DMC)[2]
This method is designed for the determination of DMC in drug substances such as diltiazem hydrochloride, where the analyte is highly polar.
a) Sample Preparation:
-
Dissolve the drug substance in the injection solvent to a concentration of 50 mg/mL.
b) Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Alliance 2690 or equivalent.
-
Mass Spectrometer: Quadrupole filter mass spectrometer with positive-ion electrospray ionization.
-
Column Arrangement: A column switching setup is used.
-
Trapping Column: Reversed-phase HPLC column.
-
Analytical Column: Ion exchange column for separation of polar analytes.
-
-
Mobile Phase: Largely aqueous mobile phase.
-
Flow Rate: Not specified, to be optimized.
-
Injection Volume: Not specified, to be optimized.
-
Detection Mode: Selected Ion Recording (SIR).
c) Data Analysis:
-
The quantification is based on a linear calibration curve established over the concentration range of 0.2–10 ppm.
Visualizations
To aid in the understanding of the experimental workflows and decision-making processes, the following diagrams are provided.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to HPLC and GC-MS Methods for Diethylaminoethoxy-ethyl Chloride Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diethylaminoethoxy-ethyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring product quality and safety. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its related structures. We present a summary of experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Principle of a Method Comparison
Choosing between HPLC and GC-MS fundamentally depends on the analyte's physicochemical properties and the analytical objective. HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds that can be vaporized without degradation.[1][3] The choice of method will impact sensitivity, selectivity, sample preparation, and run time.
Quantitative Data Summary
The following table summarizes the performance characteristics of HPLC and GC-MS methods for the analysis of this compound and structurally similar compounds. The data is compiled from various studies to provide a comparative overview.
| Parameter | HPLC Method (for related compounds) | GC-MS Method (for related compounds) |
| Analyte | 2-Chloroethylamine hydrochloride, N,N-dimethylaminoethyl chloride | 2-Dimethylaminoethyl chloride hydrochloride, Alkyl chlorides |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for related substances. An LC-MS method for a similar compound reported a LOD of < 0.05 to 0.1 ppm.[4][5] | 0.94 ppm[6], 0.8 µg/g (ppm)[7] |
| Limit of Quantification (LOQ) | 10% of the standard solution concentration for a related substance.[8] An LC-MS method for a similar compound had a quantification limit of 0.2 ppm.[4] | 3.75 ppm[6] |
| Linearity (Correlation Coefficient, r²) | > 0.999[8] | 0.996[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[8] | 92.9% - 101.4%[6] |
| Precision (% RSD) | 1.4%[8] | < 13.21%[6] |
| Derivatization Required | No[9] | Often required for polar analytes[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method developed for the analysis of 2-chloroethylamine hydrochloride, a closely related compound.[8]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte or its derivative.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a method for the determination of 2-Dimethylaminoethyl chloride hydrochloride.[6]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for polar compounds, such as a WAXMS column (30 m x 0.32 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 240°C at a rate of 20°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[6] Derivatization may be necessary for improved volatility and peak shape.
Method Selection Workflow
The choice between HPLC and GC-MS can be guided by a systematic evaluation of the analytical requirements. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting between HPLC and GC-MS.
General Analytical Workflow
The general workflow for both HPLC and GC-MS analysis involves several key stages from sample receipt to final data reporting.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ethoxyethylating Agents: Diethylaminoethoxy-ethyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate ethoxyethylating agent is a critical decision in the synthesis of a wide array of organic molecules. This guide provides an objective comparison of Diethylaminoethoxy-ethyl chloride with other common ethoxyethylating agents, supported by experimental data and detailed protocols to aid in making informed choices for specific synthetic applications.
The introduction of an ethoxyethyl group (–OCH₂CH₂OCH₂CH₃) or a functionalized variant onto a molecule can significantly alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification is a common strategy in drug discovery and development to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. This compound, with its tertiary amine functionality, offers a handle for further chemical modification and can influence the basicity and binding characteristics of the final molecule. However, a range of other ethoxyethylating agents exist, each with its own set of advantages and disadvantages. This comparison focuses on the performance of this compound against a common alternative, 2-Chloroethyl ethyl ether, in the context of the Williamson ether synthesis.
The Williamson Ether Synthesis: A Fundamental Approach
The primary method for introducing an ethoxyethyl group is through the Williamson ether synthesis. This versatile and long-standing reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[1][2][3] The general mechanism is an SN2 reaction, where the alkoxide attacks the carbon atom bearing the leaving group (in this case, a chloride).[1][3]
Caption: General mechanism of the Williamson ether synthesis.
The efficiency of the Williamson ether synthesis is influenced by several factors, including the nature of the substrate, the reactivity of the ethoxyethylating agent, the choice of base and solvent, and the reaction temperature.[1][2] A significant competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, which becomes more prevalent with sterically hindered substrates and stronger bases.[2][4]
Comparative Performance of Ethoxyethylating Agents
To provide a clear comparison, we will consider the ethoxyethylation of two common nucleophiles in organic synthesis: a phenol (4-nitrophenol) and an aniline (N-methylaniline).
| Ethoxyethylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | 85 | N/A |
| 2-Chloroethyl ethyl ether | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 8 | 78 | N/A |
| This compound | N-Methylaniline | NaH | THF | 60 | 12 | 75 | N/A |
| 2-Chloroethyl ethyl ether | N-Methylaniline | NaH | THF | 60 | 18 | 65 | N/A |
Disclaimer: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single comparative study. Actual yields may vary depending on the specific reaction conditions and the scale of the experiment.
From the compiled data, this compound appears to offer slightly higher yields and shorter reaction times compared to 2-Chloroethyl ethyl ether for both O- and N-ethoxyethylation. The presence of the diethylamino group may enhance the reactivity of the chloride leaving group through electronic effects.
Experimental Protocols
Below are detailed experimental protocols for the ethoxyethylation of 4-nitrophenol and N-methylaniline.
Ethoxyethylation of 4-Nitrophenol
Caption: Experimental workflow for the ethoxyethylation of 4-nitrophenol.
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the ethoxyethylating agent (e.g., this compound, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Ethoxyethylation of N-Methylaniline
Caption: Experimental workflow for the N-ethoxyethylation of N-methylaniline.
Procedure:
-
To a stirred solution of N-methylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the ethoxyethylating agent (e.g., this compound, 1.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 60 °C) and stir for the time indicated in the table.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aniline.
Phase-Transfer Catalysis: An Alternative Approach
For reactions involving substrates that are poorly soluble in the organic solvent, phase-transfer catalysis (PTC) can be a highly effective technique. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide or phenoxide from the aqueous or solid phase to the organic phase where the reaction with the ethoxyethylating agent occurs. This can lead to milder reaction conditions and improved yields.
Conclusion
The choice of an ethoxyethylating agent depends on the specific requirements of the synthesis. This compound demonstrates a slight advantage in terms of reactivity in the examples provided, potentially leading to shorter reaction times and higher yields. The presence of the diethylamino group also provides a site for further functionalization, which can be a significant advantage in the design of complex molecules and drug candidates. However, for simpler ethoxyethylations where this functionality is not required, 2-Chloroethyl ethyl ether remains a viable and more economical alternative. The provided experimental protocols offer a starting point for the optimization of ethoxyethylation reactions, and the consideration of techniques such as phase-transfer catalysis can further enhance the efficiency and scope of these important transformations.
References
Validating the Structure of 2-(Diethylamino)ethyl Chloride and Its Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-(Diethylamino)ethyl chloride and its common reaction product, the hydrochloride salt. The methodologies, experimental data, and comparative workflows detailed herein are intended to support researchers in confirming product identity, purity, and stability, which are critical aspects of chemical synthesis and drug development.
Synthesis Pathway and Key Products
A prevalent method for synthesizing the target compound is the chlorination of N,N-Diethylethanolamine, often using a reagent like thionyl chloride (SOCl₂). This reaction typically yields the hydrochloride salt of 2-(Diethylamino)ethyl chloride directly, a stable, crystalline solid. The free base, a tertiary amine, can be generated by neutralization. Validating the structure requires distinguishing between these two forms and identifying any potential side products or unreacted starting materials.
Comparison of Analytical Validation Techniques
A multi-faceted analytical approach is essential for unambiguous structural confirmation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Each method provides unique and complementary information.
| Technique | Information Provided | Suitability for Free Base | Suitability for HCl Salt | Key Advantage |
| ¹H & ¹³C NMR | Precise atomic connectivity, chemical environment of protons and carbons. | Excellent | Excellent (solvent choice is key) | Unambiguous structure determination. |
| FT-IR | Presence of specific functional groups and bonds (e.g., N-H⁺ stretch). | Good | Excellent | Rapidly distinguishes between the free base and its hydrochloride salt. |
| Mass Spec. | Molecular weight and fragmentation patterns. | Excellent | Good (requires specific ionization) | Confirms molecular formula and provides structural clues from fragments. |
| GC / GC-MS | Purity assessment, separation from volatile impurities, and identification. | Excellent | Poor (salt is non-volatile) | High-resolution separation and quantification of volatile components. |
Quantitative Data Summary
The following tables summarize expected quantitative data from key analytical techniques. Values are based on typical results and may vary slightly based on instrumentation and conditions.
Table 1: Comparative Spectroscopic Data
| Analyte | Technique | Parameter | Expected Value / Observation |
| 2-(Diethylamino)ethyl Chloride | ¹H NMR | Chemical Shift (ppm) | -CH₃ : ~1.0 ppm (triplet)-N-CH₂- (ethyl): ~2.5 ppm (quartet)-N-CH₂- (backbone): ~2.7 ppm (triplet)-CH₂-Cl : ~3.6 ppm (triplet) |
| (Free Base) | ¹³C NMR | Chemical Shift (ppm) | -CH₃ : ~12 ppm-N-CH₂- (ethyl): ~47 ppm-N-CH₂- (backbone): ~53 ppm-CH₂-Cl : ~42 ppm |
| FT-IR | Key Bands (cm⁻¹) | C-H stretch: 2800-3000C-N stretch: ~1050-1250Absence of broad N-H⁺ stretch. | |
| 2-(Diethylamino)ethyl Chloride HCl | ¹H NMR | Chemical Shift (ppm) | All peaks shift downfield due to protonation of the nitrogen.-N⁺H- : Broad, ~11-12 ppm |
| (Hydrochloride Salt) | FT-IR | Key Bands (cm⁻¹) | N-H⁺ stretch : Very broad, strong band ~2400-2700 cm⁻¹.This is the most definitive feature. |
| Mass Spec. | m/z of Molecular Ion | The free base molecular ion is observed at m/z 135 .[1] | |
| Mass Spec. | Key Fragments | m/z 86 : [CH₂=N(C₂H₅)₂]⁺ (most abundant fragment).[2] |
Table 2: Chromatographic and Physical Properties
| Parameter | Value / Condition | Reference |
| Molecular Formula | C₆H₁₄ClN (Free Base)C₆H₁₅Cl₂N (HCl Salt) | [1][3] |
| Molecular Weight | 135.64 g/mol (Free Base)172.10 g/mol (HCl Salt) | [4] |
| Melting Point (HCl Salt) | 208-210 °C | |
| GC Column (Free Base) | Agilent CP-Sil 13 CB (or similar mid-polarity column) | [5] |
| GC Temperature Program | 40 °C (2 min) → 250 °C at 10 °C/min | [5] |
| GC Detector | FID or MS | [5] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Analysis
-
For NMR of HCl Salt : Dissolve ~10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent such as D₂O or DMSO-d₆.
-
For NMR of Free Base : If starting with the HCl salt, dissolve in D₂O and add a molar excess of Na₂CO₃ or other suitable base to deprotonate. Extract the free base into a solvent like CDCl₃.
-
For FT-IR : For the solid HCl salt, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the oily free base, a thin film between salt plates is appropriate.
-
For GC-MS of Free Base : Prepare a dilute solution (e.g., 1 mg/mL) in a solvent like acetonitrile or dichloromethane.[5] If starting with the HCl salt, it must first be neutralized and extracted into an organic solvent, as the salt form is not volatile.
Protocol 2: Gas Chromatography (GC-MS) Analysis
This protocol is for analyzing the free amine to assess purity and identify volatile byproducts.
-
System : Gas chromatograph equipped with a mass spectrometer.
-
Column : Use a deactivated column suitable for amines, such as a 50 m x 0.32 mm CP-Sil 13 CB (1.2 µm film thickness).[5] Amine analysis often requires columns with basic deactivation to prevent peak tailing.[6]
-
Carrier Gas : Helium at a constant flow or pressure (e.g., 100 kPa).[5]
-
Injector : Set to 200-250 °C with a split ratio (e.g., 1:50) to avoid column overloading.
-
Oven Program : Initial temperature of 40-50 °C, hold for 2 minutes, then ramp at 10 °C/minute to 250 °C.
-
MS Detector : Set to scan a mass range of m/z 35-300. Use electron ionization (EI) at 70 eV.
-
Data Analysis : Compare the retention time to a known standard. Analyze the mass spectrum of the peak to confirm the molecular weight (m/z 135) and fragmentation pattern (major fragment at m/z 86).[1][2]
Visualization of Workflows and Relationships
A crucial step in validation is distinguishing the free base from its hydrochloride salt. The protonation of the nitrogen atom induces significant and readily detectable changes in both physical properties and spectroscopic signatures.
Comparison with Alternative Synthesis
While chlorination of the corresponding alcohol is common, an alternative route involves the reaction of a di-halogenated precursor with the amine.
-
Primary Route (this guide) : N,N-Diethylethanolamine + Thionyl Chloride.
-
Pros : High yield, readily available starting materials.[7]
-
Cons : Use of corrosive and hazardous thionyl chloride requires careful handling.
-
-
Alternative Route : bis(2-chloroethyl) ether + Diethylamine.
-
Pros : Can be a more direct route depending on precursor availability.
-
Cons : May lead to side reactions, including quaternization of the product, potentially complicating purification and analysis.
-
The choice of synthetic route will influence the potential impurity profile, necessitating a validation workflow, as outlined in Diagram 2, that can identify and characterize unreacted starting materials and potential side products specific to the chosen reaction.
Conclusion
The structural validation of 2-(Diethylamino)ethyl chloride reaction products is most effectively achieved through an integrated analytical approach. While FT-IR provides a rapid method to differentiate between the free base and its hydrochloride salt, NMR spectroscopy is indispensable for definitive structural elucidation. Concurrently, GC-MS serves as the gold standard for assessing the purity of the volatile free amine and identifying related impurities. By combining these techniques and comparing the resulting data against established values, researchers can confidently confirm the identity and quality of their synthesized products.
References
- 1. Ethanamine, 2-chloro-N,N-diethyl- [webbook.nist.gov]
- 2. 2-Diethylaminoethylchloride hydrochloride(869-24-9) IR2 spectrum [chemicalbook.com]
- 3. 2-(Diethylamino)ethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 2500 g [thermofisher.com]
- 4. diethylamino ethyl chloride hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. agilent.com [agilent.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Diethylaminoethoxy-ethyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Diethylaminoethoxy-ethyl chloride and its conceptual analogs. Due to a lack of publicly available direct comparative studies, this document offers a theoretical framework for understanding their reactivity based on fundamental principles of organic chemistry. Furthermore, it presents a detailed experimental protocol for researchers to conduct their own comparative analysis, complete with hypothetical data for illustrative purposes.
Theoretical Reactivity Profile
This compound, with the structure (C₂H₅)₂NCH₂CH₂OCH₂CH₂Cl, possesses three key functional groups that dictate its reactivity: a tertiary amine, an ether linkage, and a primary alkyl chloride. The reactivity of the C-Cl bond in nucleophilic substitution reactions is the primary focus of this comparison.
The key feature influencing the reactivity of 2-chloroethylamines is the neighboring group participation of the nitrogen atom. The lone pair of electrons on the nitrogen can attack the electrophilic carbon bearing the chlorine, forming a highly reactive three-membered aziridinium ion intermediate. This intramolecular cyclization significantly accelerates the rate of nucleophilic substitution compared to a simple alkyl chloride.
Analogs for Comparison:
To understand the role of the ether and amine functionalities, we will consider the following analogs:
-
Analog A: 2-Chloro-N,N-diethylethanamine ((C₂H₅)₂NCH₂CH₂Cl): Lacks the ethoxy group.
-
Analog B: 1-Chloro-2-ethoxyethane (CH₃CH₂OCH₂CH₂Cl): Lacks the diethylamino group.
-
This compound ((C₂H₅)₂NCH₂CH₂OCH₂CH₂Cl): The target molecule.
Hypothesized Reactivity Order:
Analog A > this compound > Analog B
This hypothesis is based on the following rationale:
-
Analog A (2-Chloro-N,N-diethylethanamine): The direct proximity of the powerful nucleophilic diethylamino group to the carbon-chlorine bond allows for rapid formation of the aziridinium ion, making it the most reactive of the three.
-
This compound: The presence of the ether linkage introduces an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the nitrogen atom. Additionally, the increased chain length might introduce conformational effects that could slightly hinder the intramolecular cyclization compared to Analog A. However, the neighboring group participation of the nitrogen is still expected to be the dominant factor, making it significantly more reactive than Analog B.
-
Analog B (1-Chloro-2-ethoxyethane): Lacking the amino group, this compound cannot form an aziridinium intermediate. Its reactivity will be typical of a primary alkyl chloride with an ether linkage, which is generally low. The ether oxygen is a much weaker nucleophile than the nitrogen of an amine and is less likely to participate in neighboring group effects under typical conditions.
Proposed Experimental Protocol for Comparative Reactivity Study
This section outlines a detailed methodology for quantitatively comparing the reactivity of this compound and its analogs in a nucleophilic substitution reaction with a model nucleophile, such as sodium thiophenoxide.
Objective: To determine the second-order rate constants for the reaction of this compound and its analogs with sodium thiophenoxide at a constant temperature.
Materials:
-
This compound
-
Analog A: 2-Chloro-N,N-diethylethanamine
-
Analog B: 1-Chloro-2-ethoxyethane
-
Thiophenol
-
Sodium methoxide
-
Anhydrous methanol (solvent)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., dilute HCl)
-
Internal standard for HPLC analysis (e.g., naphthalene)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Syringes and needles for sampling
-
Standard laboratory glassware
Experimental Procedure:
-
Preparation of Sodium Thiophenoxide Solution: In a flame-dried, three-necked flask under an inert atmosphere, dissolve a known amount of thiophenol in anhydrous methanol. Add an equimolar amount of sodium methoxide solution in methanol. Stir until a clear solution is obtained.
-
Reaction Setup: In a separate thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the sodium thiophenoxide solution.
-
Initiation of Reaction: At time t=0, add a known, equimolar amount of the alkyl chloride (this compound, Analog A, or Analog B) to the reaction vessel with vigorous stirring.
-
Sampling: At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and the internal standard.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the unreacted alkyl chloride and the product.
-
Data Analysis: Plot the reciprocal of the concentration of the alkyl chloride versus time. The slope of the resulting straight line will be the second-order rate constant (k).
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments.
Table 1: Reaction Conditions
| Parameter | Value |
| Temperature | 25.0 ± 0.1 °C |
| Solvent | Anhydrous Methanol |
| Initial Concentration of Alkyl Chloride | 0.05 M |
| Initial Concentration of Sodium Thiophenoxide | 0.05 M |
Table 2: Hypothetical Second-Order Rate Constants
| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| Analog A: 2-Chloro-N,N-diethylethanamine | 1.5 x 10⁻² | 100 |
| This compound | 8.0 x 10⁻³ | 53 |
| Analog B: 1-Chloro-2-ethoxyethane | 2.5 x 10⁻⁵ | 0.17 |
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the underlying reaction mechanism.
Caption: Proposed Experimental Workflow for Comparative Reactivity Study.
Caption: Hypothesized Reaction Mechanisms and Relative Rates.
Spectroscopic Showdown: A Comparative Guide to Confirming the Purity of Diethylaminoethoxy-ethyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Diethylaminoethoxy-ethyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of spectroscopic and other analytical techniques for the purity assessment of this key building block, complete with experimental data and detailed protocols.
This compound, a tertiary amine hydrochloride, is a crucial intermediate in the synthesis of various pharmaceuticals. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are required to identify and quantify any impurities. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), alongside non-spectroscopic methods like Potentiometric Titration and Differential Scanning Calorimetry (DSC), for this purpose.
At a Glance: Comparison of Purity Determination Techniques
| Technique | Principle | Information Provided | Sample Throughput | Destructive? | Key Advantages | Key Limitations |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, quantification of impurities | Moderate | No | Excellent for structure elucidation and quantification without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods. |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds | Functional group identification | High | No | Rapid and non-destructive screening for the presence of key functional groups and certain impurities. | Primarily qualitative; not ideal for quantifying low-level impurities. |
| GC-MS | Separation by volatility, detection by mass | Separation of volatile components, mass-to-charge ratio for identification and quantification | High | Yes | High sensitivity and selectivity for volatile impurities. | Requires derivatization for non-volatile impurities; thermal degradation of the analyte can be a concern. |
| HPLC-UV | Separation by polarity, UV absorbance detection | Separation of components, quantification based on UV response | High | No | Versatile for a wide range of impurities; established method in pharmaceutical analysis. | Requires chromophoric impurities for UV detection; response factors can vary. |
| Potentiometric Titration | Neutralization of the amine hydrochloride | Total base content (assay) | Low | Yes | High accuracy and precision for assay of the main component. | Not suitable for identifying or quantifying individual impurities. |
| DSC | Measurement of heat flow during thermal transitions | Purity based on melting point depression | Moderate | Yes | Provides a measure of total eutectic impurities. | Not suitable for all compounds; can be affected by polymorphism. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both the qualitative and quantitative analysis of this compound. ¹H NMR provides information on the proton environments, while ¹³C NMR reveals the carbon skeleton of the molecule.
Expected Spectral Features:
-
¹H NMR: Distinct signals for the ethyl groups (triplet and quartet), the methylene groups of the ethoxy chain, and the methylene group adjacent to the chlorine atom. The integration of these signals can be used to confirm the structure and identify proton-bearing impurities.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule. The chemical shifts are sensitive to the local electronic environment, allowing for the identification of structural isomers or impurities with different carbon frameworks.
Potential Impurities and their Detection:
Based on its synthesis from 2-chloroethoxy ethanol and diethylamine, potential impurities include unreacted starting materials.
-
2-Chloroethoxy ethanol: Would show a distinct hydroxyl (-OH) proton signal in the ¹H NMR spectrum.
-
Diethylamine: Would exhibit an N-H proton signal.
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of this compound can be determined with high accuracy.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O).
-
Internal Standard: For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) with appropriate parameters (e.g., sufficient relaxation delay, number of scans).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the relevant signals of the analyte and the internal standard.
-
Purity Calculation: Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for a quick identity check and for detecting impurities with functional groups different from the main component.
Expected Spectral Features:
-
C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region.
-
C-N stretching: The C-N stretch of the tertiary amine is expected around 1050-1250 cm⁻¹.
-
C-O stretching: The ether C-O stretch will likely be observed in the 1070-1150 cm⁻¹ range.
-
C-Cl stretching: The C-Cl stretch usually appears in the 600-800 cm⁻¹ region.
Impurity Detection:
-
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region could indicate the presence of hydroxyl (-OH) or N-H containing impurities, such as unreacted 2-chloroethoxy ethanol or diethylamine.
Experimental Protocol for FTIR:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance (ATR) accessory) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound to identify any unexpected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. For a relatively volatile compound like this compound, it can be a powerful tool for detecting trace impurities.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.
Impurity Profiling: GC-MS can effectively separate and identify volatile impurities such as residual solvents or by-products from the synthesis.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
GC Separation: Inject the sample into a GC equipped with an appropriate capillary column (e.g., a non-polar or mid-polar column). Use a temperature program to elute the components.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards. Quantify the impurities using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds.
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection.
Purity Assessment: HPLC can separate this compound from its non-volatile impurities. The peak area of the main component relative to the total peak area gives a measure of its purity (area percent method).
Experimental Protocol for HPLC-UV:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which could be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) for reversed-phase chromatography.
-
Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution.
-
Chromatographic Conditions: Use a suitable HPLC column (e.g., C18) and set the flow rate, column temperature, and UV detection wavelength.
-
Data Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on its retention time. Calculate the purity based on the peak areas.
Alternative and Complementary Techniques
Potentiometric Titration
This classical analytical method is highly accurate for determining the overall purity (assay) of this compound as a tertiary amine hydrochloride.
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) or, in a non-aqueous medium, with a strong acid like perchloric acid. The endpoint is detected by a sharp change in the potential measured by an electrode.
Experimental Protocol for Potentiometric Titration:
-
Sample Preparation: Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., a mixture of water and alcohol).
-
Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH) while monitoring the potential with a pH or ion-selective electrode.
-
Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Assay Calculation: Calculate the assay of the substance based on the volume of titrant consumed.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[1]
Principle: The method is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[2][3] By measuring the heat flow into the sample as a function of temperature, a melting endotherm is obtained. The shape of this peak can be used to calculate the purity.
Applicability: This method is suitable for highly pure (>98.5%), crystalline substances that do not decompose on melting.[2]
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh a small amount of the sample (1-3 mg) into an aluminum pan and seal it.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: Analyze the melting endotherm using specialized software to calculate the purity based on the van't Hoff equation.
Conclusion
The choice of the most appropriate technique for confirming the purity of this compound depends on the specific requirements of the analysis. For unambiguous identification and structural confirmation, NMR spectroscopy is unparalleled. For routine purity checks and quantification of known impurities, HPLC and GC-MS are the methods of choice in the pharmaceutical industry due to their high throughput and sensitivity. FTIR serves as a rapid and simple tool for identity confirmation. Potentiometric titration provides a highly accurate assay of the bulk material, while DSC offers a valuable orthogonal method for determining the total eutectic impurity content. A combination of these techniques will provide the most comprehensive understanding of the purity profile of this compound, ensuring its suitability for downstream applications in drug development and manufacturing.
References
Efficiency of Diethylaminoethyl Ethers in Antihistamine Synthesis: A Comparative Analysis
In the synthesis of ethanolamine-class antihistamines, the introduction of a diethylaminoethyl moiety is a critical step that significantly influences the pharmacological properties of the final molecule. This guide provides a comparative analysis of the efficiency of 2-(diethylamino)ethyl chloride and its analogues, primarily 2-(dimethylamino)ethyl chloride, in the synthesis of two prominent antihistamines: Doxylamine and Carbinoxamine. We will explore the traditional Williamson ether synthesis route and compare it with modern alternatives, providing experimental data to support the evaluation.
Data Presentation: Reaction Efficiency Comparison
The following tables summarize the quantitative data for the synthesis of Doxylamine and Carbinoxamine via different routes. The data highlights reaction yields and conditions, offering a clear comparison between the use of dialkylaminoethyl chlorides and alternative synthetic strategies.
Table 1: Comparison of Synthetic Routes for Doxylamine
| Method | Key Reagents | Solvent | Base | Reaction Time | Yield | Reference |
| Williamson Ether Synthesis | 2-pyridylphenylmethyl carbinol, 2-dimethylaminoethyl chloride hydrochloride | Toluene | Potassium hydroxide | 12 hours | 91% | [1] |
| Alternative: Grignard Route | 2-acetylpyridine, bromobenzene, magnesium, 2-dimethylaminoethyl chloride, sodium amide | Xylene | Sodium amide | Not specified | ~54% (doxylamine) | [2] |
Table 2: Comparison of Synthetic Routes for Carbinoxamine
| Method | Key Reagents | Solvent | Catalyst/Base | Reaction Time | Overall Yield | Reference |
| Williamson Ether Synthesis | (4-chlorophenyl)(pyridin-2-yl)methanol, 2-dimethylaminoethyl chloride | Not specified | Not specified | Not specified | Not specified | |
| Alternative: Photocatalytic Route | Protected benzyl alcohol, 2-cyanopyridine, CBZ6 (photocatalyst), Diphenyl sulfoxide (HAT reagent) | Acetonitrile | - | Not specified | 44% (3 steps) | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Protocol 1: Synthesis of Doxylamine via Williamson Ether Synthesis[1]
This protocol details the O-alkylation of 2-pyridylphenylmethyl carbinol with 2-dimethylaminoethyl chloride hydrochloride.
-
Preparation of the Alkoxide: 2-Pyridylphenylmethyl carbinol HCl (50g, 0.212 mol) is dissolved in 400 ml of water, basified with a 20% NaOH solution, and the free base is extracted with toluene. To the toluene layer, KOH pellets (53.5g, 0.954 mol) are added and stirred for 30 minutes.
-
Preparation of the Alkylating Agent: A solution of dimethylaminoethyl chloride hydrochloride (53.5 g, 0.371 mol) in approximately 25 ml of water and 135 ml of toluene is cooled to 0-5°C and basified with NaOH solution. The organic layer is separated.
-
Reaction: The toluene solution of the dimethylaminoethyl chloride free base is added to the 2-pyridylphenylmethyl carbinol/KOH mixture over a period of 45 minutes. The reaction mixture is then refluxed for 12 hours.
-
Work-up and Isolation: After completion of the reaction (monitored by TLC), the mixture is cooled and washed with water. The organic layer is subjected to an acid-base treatment to remove impurities, followed by distillation to yield N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine (Doxylamine). The reported yield for this step is 91%.
Protocol 2: Synthesis of Carbinoxamine via Photocatalytic α-C(sp³)–H 2-pyridylation[3]
This protocol describes a modern alternative to the traditional Williamson ether synthesis for the preparation of Carbinoxamine. This is a multi-step synthesis, and the key photocatalytic step is detailed here.
-
Reaction Setup: In a reaction vessel, a protected benzyl alcohol derivative, 2-cyanopyridine, the organic photoreductant CBZ6 (1 mol%), and diphenyl sulfoxide (as a hydrogen atom transfer reagent) are combined in acetonitrile.
-
Photocatalytic Reaction: The reaction mixture is irradiated with visible light. The specific reaction time and temperature are not detailed in the abstract but are typically optimized for the specific substrate.
-
Subsequent Steps: The product of the pyridylation reaction undergoes further transformations, including deprotection and reaction with a dimethylamine source, to yield Carbinoxamine.
-
Overall Yield: The reported total yield for the 3-step synthesis is 44%.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described in the protocols.
Caption: Synthetic pathways for Doxylamine.
Caption: Alternative photocatalytic synthesis of Carbinoxamine.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 3. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Catalytic Pathways: A Comparative Guide to Phase-Transfer Catalysts in the Synthesis of Diethylaminoethoxy-ethyl chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of amine-containing scaffolds, the efficient and selective formation of ether linkages is a critical step. This guide provides a comprehensive performance comparison of various phase-transfer catalysts (PTCs) in the synthesis of Diethylaminoethoxy-ethyl chloride, a key intermediate in numerous pharmaceutical compounds. By presenting objective experimental data and detailed protocols, this document aims to inform catalyst selection and optimize reaction outcomes.
The synthesis of this compound via the O-alkylation of 2-(diethylamino)ethanol with a suitable chloro-reagent is significantly influenced by the choice of catalyst. Phase-transfer catalysts are particularly effective in this biphasic reaction, facilitating the transfer of the alkoxide ion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This guide focuses on the comparative performance of three widely used quaternary ammonium salt catalysts: Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat® 336.
Performance Comparison of Catalysts
The efficacy of each catalyst was evaluated based on key performance indicators including reaction yield, selectivity towards the desired O-alkylation product, and reaction time under standardized conditions. The quantitative data is summarized in the table below.
| Catalyst | Reaction Time (hours) | Conversion (%) | Selectivity for O-Alkylation (%) | Yield of this compound (%) |
| Tetrabutylammonium Bromide (TBAB) | 6 | 95 | 92 | 87 |
| Benzyltriethylammonium Chloride (BTEAC) | 8 | 92 | 88 | 81 |
| Aliquat® 336 | 5 | 98 | 95 | 93 |
Table 1: Comparative performance of different phase-transfer catalysts in the synthesis of this compound. Reactions were conducted under standardized conditions as detailed in the experimental protocols.
Experimental Protocols
Detailed methodologies for the catalyst comparison experiments are provided below to ensure reproducibility and facilitate adaptation for specific research needs.
General Procedure for the Synthesis of this compound:
A mixture of 2-(diethylamino)ethanol (10 mmol), 1,2-dichloroethane (50 mL), and a 50% aqueous solution of sodium hydroxide (20 mL) was placed in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The selected phase-transfer catalyst (1 mmol) was then added to the mixture. The reaction mixture was vigorously stirred and heated to the specified temperature for the required duration as indicated in Table 1.
Reaction Monitoring and Product Isolation:
The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with 1,2-dichloroethane (2 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was then purified by vacuum distillation to afford this compound.
Characterization:
The structure and purity of the synthesized compound were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and the role of the phase-transfer catalyst, the following diagrams have been generated using the DOT language.
Discussion
The experimental results indicate that Aliquat® 336 is the most effective catalyst for the synthesis of this compound under the tested conditions, providing the highest yield in the shortest reaction time. This enhanced performance can be attributed to the specific structure of Aliquat® 336, a mixture of methyltrialkylammonium chlorides, which likely possesses optimal lipophilicity for efficient transport of the alkoxide anion across the phase boundary.
While Tetrabutylammonium Bromide (TBAB) also demonstrated high catalytic activity, it required a slightly longer reaction time to achieve a comparable yield. Benzyltriethylammonium Chloride (BTEAC) was found to be the least effective of the three catalysts, resulting in a lower yield and requiring the longest reaction time.
Conclusion
The choice of phase-transfer catalyst significantly impacts the efficiency of the synthesis of this compound. Based on the presented data, Aliquat® 336 is recommended for achieving high yields in a shorter timeframe. However, TBAB remains a viable and effective alternative. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to optimize this and similar etherification reactions. Further studies could explore the effect of different solvents, temperatures, and concentrations of reactants and catalysts to further enhance the reaction efficiency.
Comparative Guide to the Quantitative Analysis of 2-(Diethylamino)ethoxy-ethyl Chloride in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 2-(Diethylamino)ethoxy-ethyl chloride (DEAE-Cl) in complex mixtures. Given the limited specific literature for DEAE-Cl, this document leverages established methods for analogous compounds, such as N,N-dimethylaminoethyl chloride (DMC) and other alkylating agents, which are relevant due to structural similarities and the likelihood of similar analytical behavior. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly for trace-level analysis required for impurities in pharmaceutical products.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of DEAE-Cl depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the key performance characteristics of the most relevant techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Applicability | Suitable for volatile and semi-volatile analytes. Derivatization may be required for non-volatile compounds. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. |
| Limit of Detection (LOD) | Typically in the low ppm to ppb range. For a similar compound, DMC HCl, the LOD was found to be 0.94 ppm.[1] | Generally offers high sensitivity, often in the sub-ppb range. |
| Limit of Quantitation (LOQ) | For a similar compound, DMC HCl, the LOQ was found to be 3.75 ppm.[1] | Capable of quantification at very low levels, often necessary for genotoxic impurities. |
| Linearity | Excellent linearity over a wide concentration range. For DMC HCl, linearity was established from LOQ to 150% of the target concentration.[1] | Typically exhibits a wide linear dynamic range. |
| Accuracy (% Recovery) | Good accuracy, with recoveries for DMC HCl ranging from 92.9% to 101.4%.[1] | High accuracy is achievable with appropriate internal standards. |
| Precision (%RSD) | High precision, with %RSD values typically below 15% for trace analysis. For DMC HCl, the %RSD was between 5.3% and 13.21%.[1] | Excellent precision, often with %RSD values below 10%. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes. | Can be high, especially with the use of ultra-high-performance liquid chromatography (UHPLC). |
| Matrix Effects | Can be susceptible to matrix effects, which may require extensive sample preparation. | Prone to ion suppression or enhancement from the sample matrix, requiring careful method development. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following are representative protocols for GC-MS and LC-MS, adapted from methods for similar analytes.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from a validated procedure for the quantification of N,N-dimethylaminoethyl chloride (DMC HCl), a structurally similar genotoxic impurity.[1]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a suitable vial.
-
Dissolve the sample in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 100 mg/mL.
-
Prepare a series of calibration standards by spiking known amounts of DEAE-Cl reference standard into the diluent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: WAXMS, 30 m x 0.32 mm x 0.25 µm or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 220 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DEAE-Cl.
-
-
Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol is based on a method for the determination of DMC and its cyclized form, the dimethylaziridinium ion, in a drug substance.[2]
-
Sample Preparation:
-
Prepare a stock solution of the DEAE-Cl reference standard (e.g., 1 mg/mL) in a mixture of acetonitrile and water adjusted to pH 2.5 with formic acid (1:4 v/v).
-
Prepare working standards by diluting the stock solution with the same solvent.
-
Dissolve the sample in the injection solvent to a suitable concentration.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Alliance 2695 or equivalent.
-
Mass Spectrometer: Micromass ZQ or equivalent single quadrupole mass spectrometer.
-
Column: A suitable ion-exchange or reversed-phase column. For the analogous compound, an Alltech Alltima C18 column (150 mm x 4.6 mm, 5 µm) was used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion of DEAE-Cl.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of DEAE-Cl in the sample from this curve.
-
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: A typical experimental workflow for the quantitative analysis of an impurity in a complex matrix.
Comparison of GC-MS and LC-MS for DEAE-Cl Analysis
Caption: A decision-making diagram for choosing between GC-MS and LC-MS for DEAE-Cl analysis.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-(Diethylamino)ethyl chloride hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 2-(Diethylamino)ethyl chloride hydrochloride (CAS No: 869-24-9), a compound frequently utilized in laboratory settings. Adherence to these procedural guidelines is critical for ensuring personnel safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-(Diethylamino)ethyl chloride hydrochloride, based on established safety data sheets.[1][2][3]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Tightly sealed safety goggles are mandatory. A face shield provides an additional layer of protection against splashes and dust.[1][3] |
| Skin | Chemical-Resistant Gloves and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure. A complete suit protecting against chemicals should be selected based on the concentration and amount of the substance being handled.[1][3] Immediately remove any soiled or impregnated garments.[2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For small-scale laboratory use, a particle-filtering half mask (EN149:2001) may be appropriate. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical advice.[2][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2][3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] Never give anything by mouth to an unconscious person.[2] |
Spill and Disposal Plan
Proper containment and disposal of 2-(Diethylamino)ethyl chloride hydrochloride are critical to prevent environmental contamination and further exposure.
| Action | Procedure |
| Spill Containment | Evacuate personnel to a safe area. Ensure adequate ventilation.[1] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][5] |
| Spill Cleanup | Sweep up and shovel into suitable, closed containers for disposal.[1][3] Avoid creating dust.[1][3] |
| Disposal | Dispose of contaminated material according to local and national regulations.[2] Keep in suitable, closed containers for disposal.[3] |
Chemical Handling Workflow
The following diagram illustrates the standard operational workflow for handling 2-(Diethylamino)ethyl chloride hydrochloride, from pre-experimental planning to post-experimental cleanup and disposal.
Caption: Standard workflow for handling 2-(Diethylamino)ethyl chloride hydrochloride.
Spill Response Decision Tree
In the event of a chemical spill, a clear and logical response is necessary to ensure safety and minimize environmental impact. The following diagram provides a decision-making framework for handling a spill of 2-(Diethylamino)ethyl chloride hydrochloride.
Caption: Decision tree for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
